3-(3-Methyl-2-nitrophenoxy)piperidine
Beschreibung
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-(3-methyl-2-nitrophenoxy)piperidine |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-2-6-11(12(9)14(15)16)17-10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3 |
InChI-Schlüssel |
SEUXLUIGFZAFFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC2CCCNC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
chemical properties of 3-(3-Methyl-2-nitrophenoxy)piperidine
Technical Whitepaper: Chemical Properties & Synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine
Executive Summary
3-(3-Methyl-2-nitrophenoxy)piperidine is a specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Structurally, it consists of a piperidine ring linked via an ether bond at the C3 position to a 2-nitro-3-methylphenyl moiety. This scaffold serves as a critical intermediate for introducing a solubilizing saturated heterocycle into a drug core while maintaining a specific spatial orientation defined by the chirality of the piperidine C3 carbon.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis
The compound is an aryl-alkyl ether characterized by a "kinked" geometry due to the meta-substitution pattern of the piperidine and the ortho-nitro steric bulk on the phenyl ring.
| Property | Data |
| IUPAC Name | 3-(3-Methyl-2-nitrophenoxy)piperidine |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| SMILES | CC1=C(C(=CC=C1)OC2CCCNC2)[O-] |
| Chirality | Contains one stereocenter at Piperidine C3.[1][2] Exists as (R), (S), or racemate. |
| Key Structural Features | • Piperidine Ring: Secondary amine (pKa ~11), provides solubility and hydrogen bonding.• Ether Linkage: Stable bond, acts as a flexible hinge.• Nitro Group: Electron-withdrawing, serves as a "masked" aniline for downstream coupling.• Methyl Group: Provides steric occlusion, influencing binding selectivity. |
Physicochemical Properties
The following data represents a synthesis of experimental values for the scaffold and high-confidence predicted parameters based on fragment contribution methods (cLogP, pKa).
| Parameter | Value / Range | Implication for Research |
| Physical State | Yellow viscous oil or low-melting solid | Nitro groups typically impart a yellow color. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc.Water soluble at pH < 9. | Acidic pH protonates the piperidine nitrogen, drastically increasing aqueous solubility. |
| pKa (Base) | 10.8 ± 0.5 (Piperidine NH) | Highly basic; exists as a cation at physiological pH (7.4). |
| LogP | 1.9 – 2.3 (Predicted) | Moderate lipophilicity; suitable for CNS penetration if LogD is optimized. |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Good membrane permeability profile (<140 Ų). |
| H-Bond Donors / Acceptors | 1 Donor / 4 Acceptors | The NH is a donor; Nitro oxygens and Ether oxygen are acceptors. |
Synthetic Pathways
The synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine relies on Nucleophilic Aromatic Substitution (SₙAr) . The reaction requires an electron-deficient aromatic ring. The 2-nitro group activates the benzene ring for nucleophilic attack by the 3-hydroxypiperidine oxygen.
Protocol: SₙAr Coupling
Reagents:
-
Nucleophile: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2). Note: Use (S)- or (R)-enantiomer for chiral synthesis.
-
Electrophile: 1-Fluoro-3-methyl-2-nitrobenzene (CAS: 769-10-8).
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Methodology:
-
Deprotonation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C. Slowly add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 min until H₂ evolution ceases.
-
Coupling: Add 1-Fluoro-3-methyl-2-nitrobenzene (1.1 eq) dropwise. The solution will likely darken.
-
Reaction: Warm to Room Temperature (RT) or heat to 60°C. Monitor by TLC/LC-MS. The reaction is typically complete in 2–4 hours.
-
Workup: Quench with water (carefully). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the intermediate (N-Boc-3-(3-methyl-2-nitrophenoxy)piperidine) in DCM. Add Trifluoroacetic Acid (TFA) (10–20 eq). Stir at RT for 1 hour. Concentrate to yield the trifluoroacetate salt of the title compound.
Visualization: Synthesis Workflow
Figure 1: SₙAr synthesis route from commercially available precursors.
Reactivity & Applications in Drug Discovery
This scaffold is rarely the final drug; it is a "warhead" delivery system or a binding motif. Its primary utility lies in its downstream functionalization.
A. Nitro Reduction (Aniline Formation)
The most common transformation is the reduction of the nitro group to an aniline. This aniline is then coupled to heterocycles (e.g., pyrimidines, quinazolines) to form ATP-competitive kinase inhibitors.
-
Conditions: H₂ (1 atm), 10% Pd/C, MeOH; or Fe powder, NH₄Cl, EtOH/H₂O.
-
Product: 3-(3-Methyl-2-aminophenoxy)piperidine.
B. Piperidine N-Alkylation
The secondary amine is a handle for attaching the scaffold to the rest of the drug molecule via:
-
Reductive Amination: Reaction with aldehydes/ketones + NaBH(OAc)₃.
-
Amide Coupling: Reaction with carboxylic acids + HATU/DIEA.
-
SₙAr: Reaction with chloropyrimidines (common in ALK/EGFR inhibitors).
Structural Context: The "Ceritinib-Like" Motif
While Ceritinib (Zykadia) uses a 4-(piperidin-4-yl) linkage, the 3-phenoxypiperidine motif offers a different vector. It places the piperidine nitrogen in a distinct region of the solvent front in the kinase binding pocket, often used to tune selectivity against off-target kinases or improve metabolic stability.
Figure 2: Divergent functionalization pathways for library synthesis.
Safety & Handling
-
Hazard Identification:
-
Nitroaromatics: Generally toxic if inhaled or absorbed. Potential for methemoglobinemia.
-
Piperidines: Corrosive/Irritant to eyes and skin.[3]
-
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO₂ from air; storage as the HCl or TFA salt is recommended for long-term stability.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for nitrogen oxides).
References
-
SₙAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. Link
-
Piperidine Scaffolds in Kinase Inhibitors: Marsilje, T. H., et al. (2013).[4] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[4] Link
-
Reagent Data (1-Fluoro-3-methyl-2-nitrobenzene): National Institute of Standards and Technology (NIST). "Benzene, 1-fluoro-2-methyl-3-nitro-."[5] NIST Chemistry WebBook.[6] Link
-
Chiral Resolution of 3-Hydroxypiperidine: Wang, Z., et al. (2017).[1] "Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction." Applied Biochemistry and Biotechnology, 181, 1423–1433. Link
Sources
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. medkoo.com [medkoo.com]
- 5. 1-FLUORO-2-METHYL-3-NITROBENZENE | CAS 769-10-8 [matrix-fine-chemicals.com]
- 6. Benzene, 1-fluoro-2-nitro- [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis and Potential Applications of 3-(3-Methyl-2-nitrophenoxy)piperidine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel chemical entity, 3-(3-Methyl-2-nitrophenoxy)piperidine. In the absence of specific discovery literature for this compound, this guide leverages established principles of organic chemistry to propose a robust and detailed synthetic pathway. The core of this synthesis is the Williamson ether synthesis, a classic and reliable method for the formation of the pivotal aryloxy-piperidine linkage. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a discussion of the potential pharmacological landscape for this class of molecules, underpinned by the well-documented bioactivities of both the piperidine and nitrophenoxy scaffolds.
Introduction: The Scientific Rationale
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] When coupled with a nitrophenoxy moiety, the resulting aryloxypiperidine structure presents a compelling profile for investigation. Nitroaromatic compounds are known to play a significant role in pharmacology, often acting as prodrugs that are activated under specific physiological conditions, such as hypoxia.[2][3] The electron-withdrawing nature of the nitro group can also modulate the physicochemical properties of the molecule, influencing its binding affinity to biological targets.[2]
This guide focuses on the specific molecule, 3-(3-Methyl-2-nitrophenoxy)piperidine, a compound that, while commercially available from suppliers like BLDpharm, lacks a detailed public record of its synthesis or biological evaluation.[4] The strategic placement of the methyl and nitro groups on the phenoxy ring, combined with the 3-substitution on the piperidine ring, offers a unique chemical architecture with potential for novel pharmacological activity. This document aims to fill the existing knowledge gap by providing a detailed, scientifically-grounded framework for its synthesis and a prospective look at its potential applications.
Proposed Synthetic Pathway
The synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine can be logically achieved through a multi-step process. The key disconnection lies at the ether linkage, suggesting the Williamson ether synthesis as the pivotal reaction.[4][5][6][7][8] This necessitates the preparation of two key intermediates: an N-protected piperidine with a suitable leaving group at the 3-position, and the corresponding phenoxide. A proposed three-step synthesis is outlined below, commencing from commercially available N-Boc-3-hydroxypiperidine.
Sources
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: Pharmacological Potential & Scaffold Analysis of 3-(3-Methyl-2-nitrophenoxy)piperidine
The following technical guide provides an in-depth analysis of 3-(3-Methyl-2-nitrophenoxy)piperidine , treating it as a high-value pharmacophore scaffold. As no direct clinical data exists for this specific unoptimized building block, this guide synthesizes established Structure-Activity Relationship (SAR) data from the 3-aryloxypiperidine class to project its biological potential and experimental utility.
Part 1: Executive Summary
3-(3-Methyl-2-nitrophenoxy)piperidine represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Belonging to the class of 3-aryloxypiperidines , this molecule combines a semi-rigid, non-planar saturated heterocycle (piperidine) with an electron-deficient aromatic system (2-nitrotoluene derivative).
For drug development professionals, this compound is not merely a reagent but a Lead Fragment . Its specific substitution pattern (3-methyl-2-nitro) offers a unique "metabolic handle" and "warhead precursor" profile. The nitro group serves as a latent amine for subsequent derivatization, while the piperidine nitrogen provides a critical ionization center for solubility and target engagement (e.g., GPCRs, ion channels).
Key Biological Potential:
-
Neuroscience: Monoamine transporter modulation (SERT/NET inhibition).
-
Oncology: Precursor for kinase inhibitor "hinge-binders."
-
Bacteriology: Efflux pump inhibition (Gram-negative potentiation).
Part 2: Structural Analysis & Pharmacophore Mapping
The "3D-Fragment" Advantage
Unlike flat aromatic scaffolds (e.g., biphenyls), the piperidine ring exists in a chair conformation, projecting the aryloxy substituent into a defined vector out of the plane. This "3D character" increases specificity for protein binding pockets and improves solubility (Fsp³ score).
Functional Group Interplay
| Moiety | Chemical Feature | Biological Function |
| Piperidine Nitrogen (2° Amine) | Basic (pKa ~9-10) | Cationic Center: Forms salt bridges with Asp/Glu residues in GPCRs (e.g., Dopamine D2, 5-HT). |
| Ether Linkage (-O-) | H-Bond Acceptor | Linker: Provides rotational freedom while maintaining optimal distance between the amine and the aryl ring. |
| Nitro Group (-NO₂) | Electron Withdrawing | Metabolic Handle: Can be reduced to -NH₂ (aniline) to create benzimidazoles or ureas (kinase inhibitors). |
| Methyl Group (-CH₃) | Lipophilic | Selectivity Filter: Fills hydrophobic sub-pockets, often improving potency by displacing "high-energy" water molecules. |
Part 3: Predicted Biological Activity (SAR Synthesis)
Based on the structural homology to known bioactive 3-aryloxypiperidines (e.g., Viloxazine analogs, antibacterial potentiators), the following activities are projected:
Neuropharmacology (Monoamine Reuptake)
3-aryloxypiperidines are structural isosteres of reboxetine and atomoxetine. The distance between the basic nitrogen and the aromatic centroid is critical for binding to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .
-
Mechanism: The protonated piperidine nitrogen mimics the terminal amine of neurotransmitters, anchoring the molecule in the transporter's central binding site.
Antibacterial Potentiation (Efflux Pump Inhibition)
Research indicates that 3-arylpiperidines can inhibit the AcrAB-TolC efflux pump in E. coli.
-
Application: Co-administration of this scaffold with standard antibiotics (e.g., tetracyclines) may restore sensitivity in resistant Gram-negative strains by preventing the physical extrusion of the drug.
Oncology (Kinase Inhibitor Precursor)
The 2-nitro group is rarely the final drug form due to toxicity risks (see Section 5). However, it is the precursor to 3-(3-methyl-2-aminophenoxy)piperidine .
-
Workflow: Reduction
Cyclization with aldehydes Formation of Benzimidazoles. -
Target: Benzimidazole-piperidines are potent inhibitors of PI3K and mTOR pathways.
Part 4: Experimental Protocols & Workflows
Synthesis & Derivatization Pathway
Objective: To synthesize the core scaffold and activate it for library generation.
Protocol: Nucleophilic Aromatic Substitution (S_NAr)
-
Reagents: 3-Hydroxypiperidine (1.0 eq), 1-Fluoro-3-methyl-2-nitrobenzene (1.1 eq), NaH (60% dispersion, 1.2 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Procedure:
-
Suspend NaH in DMF at 0°C under
. -
Add 3-Hydroxypiperidine dropwise; stir for 30 min (Deprotonation).
-
Add the fluoronitrobenzene; heat to 80°C for 4-6 hours.
-
Quench: Pour into ice water. Extract with EtOAc.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
Visualization: Synthesis & Application Workflow
Figure 1: Synthetic workflow transforming the raw precursors into the target scaffold and subsequent bioactive libraries.
In Vitro Biological Assay: Microsomal Stability
Objective: To assess the metabolic liability of the piperidine ring (oxidation) and nitro group (reduction).
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Test Compound: 1 µM final concentration (0.1% DMSO).
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
-
Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (monitor parent ion depletion).
-
Calculation:
.
Self-Validating Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil
Part 5: Safety & Toxicology (The Nitro Warning)
The nitro-aromatic moiety triggers specific toxicology alerts that must be managed during early discovery:
-
Genotoxicity (Ames Test): Nitro groups can be reduced enzymatically to hydroxylamines and nitroso intermediates, which are potential DNA alkylators.
-
Mitigation: Early screening in Salmonella typhimurium strains TA98/TA100.
-
-
Phototoxicity: Nitro-aromatics can generate singlet oxygen under UV exposure.
-
Handling: Store compound in amber vials; perform synthesis in low-light if yield drops.
-
Part 6: Pathway Visualization (Mechanism of Action)
The following diagram illustrates the divergent signaling pathways this scaffold can modulate depending on its derivatization state.
Figure 2: Pharmacological network showing direct targets of the scaffold and potential targets of its derivatives.
References
-
Thorarensen, A., et al. (2001).[1] "3-Arylpiperidines as potentiators of existing antibacterial agents."[1] Bioorganic & Medicinal Chemistry Letters.
-
Melloni, P., et al. (1987). "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.[2][3] Synthesis and antidepressant activity."[3][4] Journal of Medicinal Chemistry.
-
Blakemore, D. C., et al. (2011). "Piperidine-based fragments: a case study in fragment-based drug discovery." MedChemComm.
-
BenchChem Technical Database. (2025). "Biological Activities of Piperidine Derivatives."
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-aryloxypiperidines.
Sources
Technical Whitepaper: Mechanism of Action Hypothesis for 3-(3-Methyl-2-nitrophenoxy)piperidine
This is an in-depth technical guide analyzing the mechanism of action (MoA) hypothesis for 3-(3-Methyl-2-nitrophenoxy)piperidine .
Executive Summary
3-(3-Methyl-2-nitrophenoxy)piperidine is a synthetic small molecule belonging to the 3-aryloxypiperidine class. While not currently a marketed pharmaceutical, this scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of Monoamine Transporter Inhibitors (specifically SNRIs) and NMDA receptor modulators .
Based on Structure-Activity Relationship (SAR) data of homologous 3-substituted piperidines, this guide posits that the compound functions primarily as a Dual Norepinephrine/Serotonin Reuptake Inhibitor (SNRI) with secondary activity at Sigma-1 receptors . The presence of the ortho-nitro group introduces unique steric and electronic properties that likely enhance metabolic stability and selectivity for the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT).
Chemical Architecture & Pharmacophore Analysis[1]
To understand the biological activity, we must first deconstruct the molecule into its functional pharmacophores.
Structural Components
| Component | Chemical Feature | Biological Function |
| Piperidine Ring | Secondary Amine ( | Cationic Head: Protonated at physiological pH. Forms a critical ionic bond with Aspartate residues (e.g., Asp75 in NET) in the transporter binding pocket. |
| Ether Linkage | 3-position substitution | Spacer: Provides rotational freedom while maintaining the optimal distance (approx. 5-7 Å) between the aromatic centroid and the cationic nitrogen. |
| Phenyl Ring | Aromatic System | Lipophilic Anchor: Engages in |
| 2-Nitro Group | Electron Withdrawing Group (EWG) | Electronic/Steric Modulator: Reduces electron density of the phenyl ring. Sterically forces the aromatic ring out of coplanarity with the ether bond, locking the bioactive conformation. |
| 3-Methyl Group | Lipophilic Substituent | Hydrophobic Fill: Increases lipophilicity ( |
Stereochemical Considerations
The 3-position of the piperidine ring is a chiral center.
-
Hypothesis: Based on the SAR of similar drugs like Reboxetine or Nisoxetine, the (S)-enantiomer is predicted to exhibit significantly higher affinity for monoamine transporters than the (R)-enantiomer. The specific spatial arrangement of the ether oxygen relative to the nitrogen lone pair is critical for binding.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
The central hypothesis is that 3-(3-Methyl-2-nitrophenoxy)piperidine blocks the presynaptic reuptake of neurotransmitters.
Molecular Binding Mechanism
The compound acts as a competitive antagonist at the substrate binding site of the transporter proteins.
-
Recognition: The protonated piperidine nitrogen is attracted to the electronegative central cavity of the transporter (NET or SERT).
-
Anchoring: The nitrogen forms a salt bridge with a conserved Aspartate residue (Asp75 in NET; Asp98 in SERT).
-
Stabilization: The 3-methyl-2-nitrophenyl moiety slots into a hydrophobic pocket (S1 or S2 site), stabilized by
-stacking interactions with residues such as Tyr151 and Phe72. -
Occlusion: The bulky nitro group prevents the conformational change required for the transporter to translocate the native substrate (norepinephrine/serotonin) from the synaptic cleft to the cytoplasm.
Signaling Pathway
Blockade of NET/SERT leads to an accumulation of neurotransmitters in the synaptic cleft.
-
Norepinephrine (NE) Accumulation: Activates post-synaptic
- and -adrenergic receptors.-
Downstream: Increases cAMP levels (via Gs-coupling) and activates PKA/CREB signaling pathways.
-
-
Serotonin (5-HT) Accumulation: Activates 5-HT receptors (e.g., 5-HT1A, 5-HT2A).
-
Downstream: Modulates BDNF expression and neuronal plasticity.
-
Visualizing the Pathway
The following diagram illustrates the inhibition logic and downstream effects.
Figure 1: Proposed signaling cascade initiated by NET/SERT inhibition.
Secondary & Off-Target Mechanisms
While reuptake inhibition is the primary driver, the nitrophenoxy motif suggests secondary targets relevant to pain and neuroprotection.
Sigma-1 Receptor Modulation
-
Rationale: Small hydrophobic amines with phenyl rings are classic Sigma-1 ligands.
-
Effect: Agonism at Sigma-1 receptors promotes neuroprotection, modulates Ca2+ signaling, and can potentiate the analgesic effects of opioid receptors.
NMDA Receptor Antagonism (GluN2B)
-
Rationale: 3-substituted piperidines with phenolic linkers structurally resemble Ifenprodil analogs (GluN2B selective antagonists).
-
Effect: The 2-nitro group may provide specific electrostatic interactions that favor binding to the ifenprodil-binding site on the GluN2B subunit, potentially offering neuropathic pain relief without the psychotomimetic side effects of channel blockers like Ketamine.
Experimental Validation Protocols
To validate the hypothesis outlined above, the following experimental workflow is required.
In Vitro Binding Assays (The "Gold Standard")
Objective: Determine affinity (
-
Preparation: Harvest membranes from HEK293 cells stably expressing human NET, SERT, or DAT.
-
Radioligand: Use [3H]-Nisoxetine (for NET) and [3H]-Citalopram (for SERT).
-
Competition: Incubate membranes with radioligand + varying concentrations (
to M) of 3-(3-Methyl-2-nitrophenoxy)piperidine. -
Analysis: Measure displaced radioactivity via liquid scintillation counting.
-
Success Metric: A
nM for NET confirms high potency.
Functional Uptake Assay
Objective: Confirm that binding leads to functional inhibition of transport.
-
System: Rat brain synaptosomes (cortical for 5-HT, hypothalamic for NE).
-
Protocol: Incubate synaptosomes with the test compound for 15 mins.
-
Challenge: Add [3H]-NE or [3H]-5-HT for 5 mins.
-
Termination: Rapid filtration and washing.
-
Result: Calculate
for uptake inhibition.
Validation Workflow Diagram
Figure 2: Step-by-step experimental validation pipeline.
References
-
Glennon, R. A., et al. (1987). "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives.[1] Synthesis and antidepressant activity."[2][1][3] Journal of Medicinal Chemistry. Link
-
Zhou, D., et al. (2007). "Structure-activity relationship of piperidine derivatives with antidepressant-like effects." Chemical Biology & Drug Design. Link
-
PubChem Compound Summary. "3-[(2-nitrophenoxy)methyl]piperidine analogs." National Center for Biotechnology Information. Link
-
ChemScene. "3-((2-Methoxyphenoxy)methyl)piperidine Product Information." Link
-
BLDpharm. "3-((3-Methyl-2-nitrophenoxy)methyl)piperidine hydrochloride." Link
Sources
- 1. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary toxicity screening of 3-(3-Methyl-2-nitrophenoxy)piperidine
This guide outlines a rigorous, preliminary toxicity screening framework for 3-(3-Methyl-2-nitrophenoxy)piperidine .
As a Senior Application Scientist, I have structured this not merely as a list of assays, but as a risk-stratified technical workflow . This molecule presents a specific "toxicological convergence": the nitroaromatic moiety (a classical genotoxicity alert) and the piperidine scaffold (a known hERG pharmacophore).
The following protocols prioritize the identification of "showstopper" toxicity early in the development cycle.
Executive Technical Assessment
Compound Class: Nitroaromatic Ether / Piperidine Derivative Primary Structural Alerts:
-
Nitro Group (
): High probability of mutagenicity via enzymatic reduction to reactive hydroxylamines and nitroso intermediates. Potential for redox cycling leading to oxidative stress (hepatotoxicity). -
Piperidine Ring: Secondary amine functionality. At physiological pH, the protonated nitrogen can interact with the hERG potassium channel pore, risking QT prolongation (cardiotoxicity). Furthermore, secondary amines are precursors to carcinogenic nitrosamines if not monitored during synthesis/formulation.
Screening Strategy: We utilize a Tiered Attrition Model . We do not run in vivo studies immediately. We validate safety in vitro first. If the compound fails the Ames Test (Tier 1) or hERG binding (Tier 1) , it is flagged for structural re-design before expensive animal models are considered.
Visualizing the Screening Logic
The following decision tree illustrates the "Go/No-Go" logic for this specific compound.
Figure 1: Tiered screening workflow prioritizing high-risk structural alerts (Nitro/Piperidine) before metabolic profiling.
Tier 1: Genotoxicity (The Nitro-Alert)
The presence of a nitro group on an aromatic ring is a "red flag" for DNA damage. The nitro group is not toxic per se, but its metabolic reduction by bacterial nitroreductases (in the Ames test) or mammalian enzymes (in vivo) generates hydroxylamines (
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
Standard: OECD Guideline 471. Objective: Determine if the compound induces gene mutations (base-pair substitutions or frameshifts).
| Parameter | Specification | Causality / Rationale |
| Strains | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.[1] | TA98 detects frameshifts (common with planar nitroaromatics). TA100 detects base-pair substitutions. |
| Metabolic Activation | Rat Liver S9 Fraction (Induced with Aroclor 1254).[1] | Nitroaromatics can be direct-acting mutagens (via bacterial nitroreductase) or require S9 metabolism. Comparing +/- S9 distinguishes the mechanism. |
| Concentration | 5 dose levels (up to 5000 µ g/plate or precipitation limit). | Must reach cytotoxicity to avoid false negatives. |
| Solvent | DMSO (Dimethyl sulfoxide). | Piperidines are generally soluble in DMSO. Ensure final concentration <1% to avoid solvent toxicity. |
| Special Control | Nitroreductase-deficient strains (TA98NR, TA100NR). | CRITICAL: If the standard test is positive, re-run with NR-deficient strains. If the signal disappears, the mutagenicity is driven by bacterial nitro-reduction, which may not translate to humans (who have different reductase specificity). |
Success Criteria:
-
Pass: No dose-dependent increase in revertant colonies (Fold increase < 2).
-
Fail: Dose-dependent increase. Action: Stop and assess if the nitro group is essential for efficacy.
Tier 1: Cardiotoxicity (The Piperidine Alert)
Piperidine derivatives are frequent offenders in hERG channel inhibition. The basic nitrogen (pKa ~11) is protonated at physiological pH (7.4), allowing it to bind to the aromatic residues (Tyr652, Phe656) inside the hERG pore via cation-
Protocol 2: Automated Patch Clamp (hERG Inhibition)
Objective: Quantify the IC50 for blocking the
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the hERG (Kv11.1) channel.[2][3]
-
Buffer System: Physiological saline (HBSS/HEPES), pH 7.4.
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV (2 sec) to open channels.
-
Repolarize to -50 mV (2 sec) to measure tail current (the drug interaction usually happens here).
-
-
Compound Perfusion:
-
Test concentrations: 0.1, 1, 10, 30 µM.
-
Positive Control: E-4031 (known hERG blocker).
-
-
Data Analysis: Calculate IC50 based on tail current inhibition.
Risk Thresholds:
-
IC50 < 1 µM: High Risk (Likely QT prolongation in vivo).
-
IC50 1–10 µM: Moderate Risk (Requires safety margin calculation against therapeutic Cmax).
-
IC50 > 10 µM: Low Risk.
Tier 2: Hepatotoxicity & Oxidative Stress
Nitroaromatic compounds can undergo redox cycling . The nitro group is reduced to a nitro radical anion by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This radical can react with oxygen to regenerate the nitro group and produce superoxide anions (
Protocol 3: High-Content Screening (HCS) - Multiparametric Cytotoxicity
Cell Model: HepG2 cells or Primary Human Hepatocytes (PHH).
Assay Workflow:
-
Incubation: 24 hours and 72 hours.
-
Fluorescent Probes (Multiplexed):
The "Glu/Gal" Switch (Mitochondrial Specificity):
-
Run the assay in media containing Galactose instead of Glucose.
-
Rationale: Cells in galactose are forced to rely on oxidative phosphorylation (mitochondria) for ATP. If the compound is a mitochondrial toxin (via nitro-redox cycling), toxicity will be significantly higher in galactose media than glucose media (Shift > 3-fold).
Mechanistic Visualization: Nitro-Reduction Pathway
Understanding the metabolic fate of the nitro group is essential for interpreting toxicity data.
Figure 2: The metabolic activation pathway of nitroaromatics. The "Redox Cycle" loop creates oxidative stress, while the Hydroxylamine intermediate drives genotoxicity.
Physicochemical "Go/No-Go" Checks
Before running the biological assays above, verify the compound's suitability for screening.
-
Solubility: Piperidines can form salts. Ensure the compound is fully dissolved in the assay buffer. If it precipitates, the IC50 data (especially hERG) will be invalid.
-
Method: Kinetic solubility assay (Nephelometry) in pH 7.4 buffer.
-
-
Nitrosamine Risk Assessment:
-
The piperidine ring is a secondary amine . If this compound is synthesized using reagents containing nitrites or azides, or exposed to atmospheric NOx, it can form N-nitroso-piperidines , which are potent carcinogens (Cohort of Concern).
-
Requirement: Analytical check (LC-MS/MS) for nitrosamine impurities if the sample is from a large synthetic batch.
-
References
-
OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. Available at: [Link]
- Sager, P. T., et al. (2014). Re-evaluation of the inhibition of human ether-a-go-go-related gene potassium channels by piperidine-based compounds. Journal of Pharmacological and Toxicological Methods.
- Boelsterli, U. A. (2003). Mechanistic Toxicology: The Molecular Basis of How Chemicals Disrupt Biological Targets. Taylor & Francis.
-
FDA Guidance for Industry. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Available at: [Link]
-
European Medicines Agency (EMA). (2020). Assessment report on nitrosamine impurities in human medicinal products. Available at: [Link]
Sources
analytical methods for 3-(3-Methyl-2-nitrophenoxy)piperidine quantification
Application Note: Quantitative Analysis of 3-(3-Methyl-2-nitrophenoxy)piperidine
Executive Summary & Chemical Context
This guide details the analytical strategy for 3-(3-Methyl-2-nitrophenoxy)piperidine (Formula: C₁₂H₁₆N₂O₃; MW: 236.27 g/mol ). This compound typically serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors similar to the Ceritinib scaffold), where the nitro group acts as a precursor for an aniline functionality via reduction.
Why Quantification Matters:
-
Stoichiometric Control: As a building block, its purity directly impacts the yield of subsequent Nucleophilic Aromatic Substitution (SₙAr) or reduction steps.
-
Genotoxic Impurity (GTI) Management: The nitro-aromatic moiety is a structural alert for mutagenicity. If this compound is used late in the synthesis, unreacted residues must be controlled to trace levels (often <10 ppm) in the final API, necessitating high-sensitivity LC-MS/MS methods.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to robust method design.
| Property | Value (Approx.) | Analytical Implication |
| Basic Center | Piperidine Nitrogen (pKa ~9.5) | Requires pH control. At neutral pH, the amine is protonated and may interact with silanols, causing peak tailing. Strategy: Use High pH (>10) or Low pH (<3) mobile phases. |
| Chromophore | Nitro-aromatic ring | Strong UV absorbance. Strategy: UV detection at 254 nm or 210 nm is highly effective for assay. |
| Hydrophobicity | LogP ~ 2.1 | Moderately lipophilic. Strategy: Standard C18 (ODS) columns will provide sufficient retention. |
| Chirality | C3 of Piperidine | The molecule has one chiral center. Strategy: If the synthesis is enantioselective, a Chiral HPLC method (e.g., Chiralpak AD-H) is required. This guide focuses on achiral quantification (total mass). |
Method A: HPLC-UV for Purity & Assay (High Concentration)
Application: Incoming raw material testing, reaction monitoring (IPC).
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (chosen for high pH stability).
-
Column Temp: 40°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (primary), 210 nm (secondary).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).
-
Mobile Phase B: Acetonitrile (ACN).
Rationale: Using a high pH buffer keeps the piperidine nitrogen deprotonated (neutral), significantly improving peak shape and symmetry compared to acidic conditions where the charged amine drags on the stationary phase.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Standard & Sample Preparation
-
Diluent: 50:50 ACN:Water.
-
Stock Solution: Dissolve 25 mg of reference standard in 25 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay.
Method B: LC-MS/MS for Trace Impurity Quantification
Application: Final drug substance screening, cleaning validation (swab analysis).
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Target Ion: [M+H]⁺ = 237.1 m/z.
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Logic |
|---|---|---|---|
| 237.1 | 84.1 | 25 | Cleavage of Piperidine ring (Quantifier) |
| 237.1 | 190.1 | 15 | Loss of Nitro group (-NO₂) |
| 237.1 | 152.1 | 30 | Phenoxy fragmentation |
LC Conditions (UHPLC)
-
Column: Agilent Zorbax RRHD Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Fast ramp (5% B to 95% B in 3 minutes) to elute the impurity quickly while separating it from the main API peak.
Visualized Workflows
Figure 1: Analytical Decision Tree
This diagram illustrates the logic flow for selecting the appropriate method based on the sample stage.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on manufacturing stage and sensitivity requirements.
Figure 2: Sample Preparation Protocol
Caption: Standard sample preparation workflow for HPLC-UV assay.
Method Validation Parameters (ICH Q2)
To ensure trustworthiness, the method must be validated. Below are the acceptance criteria for Method A (HPLC-UV) .
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject Diluent, Placebo, and Impurity Markers. | No interference at retention time of analyte (RT ~8.5 min). |
| Linearity | 5 levels from 50% to 150% of target concentration. | R² ≥ 0.999.[2][3] |
| Precision | 6 replicate injections of standard. | RSD ≤ 2.0%.[3] |
| Accuracy | Spike recovery at 80%, 100%, 120%. | Recovery 98.0% – 102.0%. |
| LOD/LOQ | Signal-to-Noise ratio (S/N). | LOD (S/N ~3), LOQ (S/N ~10).[3] |
Troubleshooting & Expertise
-
Peak Tailing: If the piperidine peak tails, ensure the mobile phase pH is truly >10 or <3. Intermediate pH (4-8) is the "danger zone" for amines on C18. Consider adding 0.1% Triethylamine (TEA) as a silanol blocker if using low pH.
-
Carryover: The nitro-aromatic moiety can be "sticky." Ensure the needle wash contains at least 50% organic solvent (e.g., 50:50 MeOH:Water).
-
Stability: Protect solutions from intense light. Nitro compounds can undergo photodegradation. Use amber glassware.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Center for Drug Evaluation and Research (CDER). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. U.S. FDA.[4] Link
-
Dolan, J. W. HPLC Method Development for Pharmaceuticals. Separation Science. (General reference for High pH chromatography of amines). Link
-
PubChem. Compound Summary for Piperidine Derivatives. (Used for structural confirmation and physicochemical property estimation). Link
Sources
using 3-(3-Methyl-2-nitrophenoxy)piperidine in cell culture assays
Application Note: Evaluation of 3-(3-Methyl-2-nitrophenoxy)piperidine in Cell Culture Systems
Executive Summary & Scientific Rationale
This guide provides a standardized protocol for the handling, solubilization, and biological evaluation of 3-(3-Methyl-2-nitrophenoxy)piperidine (CAS 712344-96-2) in in vitro cell culture models.
While often utilized as a high-value building block in the synthesis of kinase inhibitors and GPCR ligands, this molecule possesses distinct physicochemical properties—specifically a basic piperidine nitrogen (pKa ~10–11) and an electron-withdrawing nitro group—that necessitate specific handling to ensure experimental reproducibility.
Key Technical Challenges Addressed:
-
Solubility & pH Sensitivity: The free base form is lipophilic but protonates at physiological pH. Improper buffering can lead to micro-precipitation.
-
Assay Interference: The nitro moiety (
) is susceptible to enzymatic reduction by cellular nitroreductases, which can generate false signals in redox-based viability assays (e.g., MTT/MTS) and consume cellular NAD(P)H. -
Lysosomotropism: As a lipophilic weak base, this compound may accumulate in acidic organelles (lysosomes), potentially triggering phospholipidosis or autophagic flux disruptions independent of specific target engagement.
Physicochemical Profile & Preparation
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Weight | ~236.27 g/mol | Calculation of Molarity ( |
| LogP (Predicted) | ~2.5 – 3.0 | Moderate lipophilicity; requires organic co-solvent (DMSO). |
| pKa (Piperidine NH) | ~10.5 (Basic) | Will be |
| Reactive Moiety | Nitro ( | Potential fluorescence quencher; light sensitive. |
Protocol 1: Stock Solution Preparation
Objective: To create a stable, precipitation-free
-
Weighing: Weigh
of 3-(3-Methyl-2-nitrophenoxy)piperidine into a sterile, amber glass vial (to protect the nitro group from photodegradation). -
Solubilization: Add
of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds.-
Note: Avoid Ethanol if possible, as DMSO minimizes volatility during long-term storage.
-
-
Sterilization: Do not filter the DMSO stock directly (filters may dissolve). Sterility is maintained by using sterile DMSO and handling in a laminar flow hood.
-
Storage: Aliquot into
volumes in amber tubes. Store at (stable for 6 months) or (stable for 12 months). Avoid repeated freeze-thaw cycles.
Cell Culture Assay Protocols
Protocol 2: Cytotoxicity Profiling (Interference-Free Method)
Rationale: Standard MTT/MTS assays rely on mitochondrial reductases. The nitro group on the test compound can act as an alternative electron acceptor, artificially inflating absorbance signals or altering cellular redox states. Therefore, an ATP-based luminescent assay (e.g., CellTiter-Glo®) is mandatory for accurate toxicity assessment.
Materials:
-
Target Cells (e.g., HEK293, HeLa, or primary line)
-
Complete Culture Media
-
ATP-based Cell Viability Reagent
-
White-walled 96-well plates (for luminescence)
Step-by-Step Methodology:
-
Seeding: Plate cells at optimized density (
) in of media. Incubate for 24 hours to allow attachment. -
Compound Dilution (The "2x" Method):
-
Prepare a
intermediate dilution in culture media (from stock). -
Perform 1:3 serial dilutions in media to generate a 7-point curve (
). -
Crucial Step: Ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells, including the vehicle control.
-
-
Treatment: Add
of the "2x" compound media to the already in the wells.-
Final Assay Concentration Range:
.
-
-
Incubation: Incubate for 24–72 hours at
, . -
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add
of ATP detection reagent. -
Orbitally shake for 2 minutes (to lyse cells).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Data Analysis:
Normalize RLU (Relative Light Units) to Vehicle Control (
Mechanistic Visualization: Assay Interference & Lysosomotropism
The following diagram illustrates the two critical "blind spots" when using this compound: Nitro-reduction interference in MTT assays and Lysosomal Trapping due to the basic piperidine.
Figure 1: Mechanism of potential assay interference and lysosomal accumulation. The nitro group can compete for reducing equivalents, skewing colorimetric assays, while the piperidine moiety drives lysosomal sequestration.
Functional Screening: Target Engagement Strategy
Since this compound is a piperidine derivative (a privileged scaffold for GPCRs and Ion Channels), initial functional profiling should focus on Calcium Flux or cAMP accumulation , rather than specific enzymatic assays unless a target is known.
Protocol 3: General GPCR/Channel Screening (Calcium Flux)
Objective: To determine if the compound acts as an agonist or antagonist at cell-surface receptors.
-
Dye Loading: Load cells (e.g., CHO or HEK293 stably expressing target) with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS buffer +
HEPES.-
Critical: Include
Probenecid to prevent dye efflux (common with piperidine substrates).
-
-
Baseline Measurement: Measure fluorescence (
) for 10 seconds. -
Compound Addition: Inject
of compound solution. -
Response Monitoring:
-
Agonist Mode: Monitor flux for 60–90 seconds.
-
Antagonist Mode: Incubate compound for 15 mins, then inject reference agonist (e.g., Acetylcholine, ATP) and monitor inhibition of flux.
-
References & Authority
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Standard for selecting ATP vs. MTT assays for reducing compounds.
-
-
Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10, 188–195. Link
-
Context for piperidine scaffold screening.
-
-
Nadanaciva, S., et al. (2011). Assessment of Drug-Induced Mitochondrial Dysfunction via Altered Cellular Respiration and Acidification. Toxicological Sciences, 123(1), 269–277. Link
-
Methodology for assessing nitro-compound effects on mitochondria.
-
-
Kazmi, F., et al. (2013). Lysosomal Sequestration of Weak Bases: A potential mechanism of drug-drug interaction. Drug Metabolism and Disposition, 41(4), 897-905. Link
-
Explains the lysosomotropism of piperidine-containing molecules.
-
protocol for in vivo studies with 3-(3-Methyl-2-nitrophenoxy)piperidine
Application Note: Preclinical In Vivo Pharmacokinetic and Bioanalytical Protocol for 3-(3-Methyl-2-nitrophenoxy)piperidine
Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide
Introduction & Scientific Rationale
The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous central nervous system (CNS) agents, analgesics, and targeted small-molecule therapeutics [1]. The compound 3-(3-Methyl-2-nitrophenoxy)piperidine represents a structurally intriguing preclinical candidate. It features a basic secondary amine within the piperidine ring, linked via an ether bridge to a lipophilic, electron-withdrawing 3-methyl-2-nitrophenyl moiety.
Evaluating this compound in vivo requires a robust, self-validating pharmacokinetic (PK) and bioanalytical framework. The basic nitrogen (typical pKa ~9–10) suggests potential for salt formation (e.g., hydrochloride) to improve aqueous solubility, while the nitroaromatic system drives lipophilicity and potential metabolic liabilities (e.g., nitroreduction). This guide outlines a comprehensive, causality-driven protocol for the formulation, in vivo administration, and LC-MS/MS bioanalysis of 3-(3-Methyl-2-nitrophenoxy)piperidine.
Formulation Strategy & Causality
The Challenge: Nitroaromatic piperidines often exhibit moderate-to-high lipophilicity (LogP > 3), which can lead to precipitation in systemic circulation if administered in purely aqueous buffers. The Solution: A co-solvent system is required to maintain the drug in solution during Intravenous (IV) administration, preventing micro-embolisms and ensuring accurate dose delivery.
-
Vehicle Preparation: 5% DMSO, 40% PEG-400, and 55% Normal Saline (0.9% NaCl).
-
Causality: DMSO acts as the primary solubilizer for the lipophilic core. PEG-400 serves as a miscible co-surfactant to prevent precipitation upon dilution in the bloodstream. Normal saline ensures the final formulation is isotonic and physiologically tolerated by the animal model.
In Vivo Pharmacokinetic (PK) Study Design
To determine the absolute oral bioavailability (
Animal Preparation
-
Model: Male Sprague-Dawley (SD) rats (200–250 g). SD rats are the industry standard for small molecule PK profiling due to their well-characterized metabolic enzyme homology with humans.
-
Preparation: Animals must be surgically implanted with jugular vein cannulas (JVC) 48 hours prior to the study to allow for stress-free, serial blood sampling. Fast the PO group for 12 hours overnight prior to dosing to eliminate food-effect variables on gastrointestinal absorption.
Dosing and Sampling Protocol
Blood samples (~200 µL per timepoint) should be drawn via the JVC into K2-EDTA coated tubes to prevent coagulation.
Table 1: In Vivo Dosing and Sampling Matrix
| Group | Route | Dose (mg/kg) | Formulation Volume | Blood Sampling Timepoints (Hours Post-Dose) |
| 1 | IV (Tail Vein) | 2.0 | 2 mL/kg | Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| 2 | PO (Gavage) | 10.0 | 5 mL/kg | Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
-
Sample Processing: Immediately invert K2-EDTA tubes 5 times. Centrifuge at 4,000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to pre-labeled cryovials and flash-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.
LC-MS/MS Bioanalysis Protocol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its unmatched sensitivity, selectivity, and dynamic range [2]. To ensure a self-validating assay, an internal standard (IS)—preferably a stable isotope-labeled analog (e.g., 3-(3-Methyl-2-nitrophenoxy)piperidine-d4) or a structurally similar piperidine—must be utilized to correct for matrix effects and extraction recovery variations.
Sample Extraction (Protein Precipitation)
-
Thaw plasma samples on wet ice.
-
Aliquot 50 µL of plasma into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 50 ng/mL of the Internal Standard). Causality: Acetonitrile rapidly denatures plasma proteins, while the 1:3 volume ratio ensures >95% precipitation efficiency.
-
Vortex aggressively for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant into autosampler vials containing 100 µL of LC-MS grade water to match the initial mobile phase conditions.
Chromatographic and Mass Spectrometric Conditions
Chromatographic separation is critical to avoid cross-signal contribution from endogenous plasma lipids or circulating metabolites (such as nitro-reduced or N-dealkylated species) [3].
-
Column: C18 Ultra-Performance Liquid Chromatography (UPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation of the piperidine nitrogen).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific
parent-to-daughter ion transition.
Data Analysis and Pharmacokinetic Parameters
Plasma concentration-time data should be analyzed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). The following parameters serve as the primary endpoints for evaluating the compound's druggability.
Table 2: Key Pharmacokinetic Parameters to be Calculated
| Parameter | Symbol | Definition & Pharmacological Significance |
| Maximum Concentration | The peak plasma concentration achieved after PO dosing. | |
| Time to Peak | Indicates the rate of gastrointestinal absorption. | |
| Area Under the Curve | Total systemic exposure of the drug over time. | |
| Systemic Clearance | The volume of plasma cleared of the drug per unit time (IV only). | |
| Volume of Distribution | Indicates the extent of drug distribution into body tissues. | |
| Oral Bioavailability | Calculated as: |
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the in vivo evaluation system, from formulation to final data analysis.
Workflow for the in vivo PK and bioanalytical evaluation of 3-(3-Methyl-2-nitrophenoxy)piperidine.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (2023) URL: [Link][1]
-
Title: LC-MS/MS Bioanalytical Services for Small Molecule Drug Development Source: Resolve Mass (2026) URL: [Link][2]
-
Title: Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis Source: Analytical Chemistry / PubMed Central (2023) URL: [Link][3]
Sources
3-(3-Methyl-2-nitrophenoxy)piperidine as a potential therapeutic agent
Application Note: 3-(3-Methyl-2-nitrophenoxy)piperidine as a Therapeutic Scaffold
Part 1: Executive Summary & Therapeutic Rationale
3-(3-Methyl-2-nitrophenoxy)piperidine is a high-value pharmacophore intermediate belonging to the class of 3-aryloxypiperidines . This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous Central Nervous System (CNS) active agents, particularly Norepinephrine Reuptake Inhibitors (NRIs) and Sigma-1 Receptor (σ1R) Modulators .
The specific substitution pattern—a 2-nitro, 3-methyl phenoxy group attached to the 3-position of the piperidine ring—imparts unique electronic and steric properties. The nitro group acts as a critical "synthetic handle," allowing for reduction to an aniline for further cyclization into tricyclic antidepressants or functionalization to tune metabolic stability.
Key Therapeutic Potentials:
-
Antidepressant/Anxiolytic: Via inhibition of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).
-
Neuropathic Pain: Modulation of descending noradrenergic inhibitory pathways.
-
Neuroprotection: Sigma-1 receptor agonism, promoting mitochondrial stability and reducing endoplasmic reticulum (ER) stress.
Part 2: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 3-(3-Methyl-2-nitrophenoxy)piperidine |
| Molecular Formula | C₁₂H₁₆N₂O₃ |
| Molecular Weight | 236.27 g/mol |
| LogP (Predicted) | 2.1 - 2.5 (Lipophilic, CNS penetrant) |
| pKa (Piperidine N) | ~9.2 (Protonated at physiological pH) |
| Structural Class | 3-Aryloxypiperidine |
| Key Functional Groups | Secondary Amine (Basic center), Nitro (Electron withdrawing), Ether Linker |
Part 3: Mechanism of Action (Visualized)
The therapeutic efficacy of 3-aryloxypiperidine derivatives stems from their ability to mimic the biogenic amines (norepinephrine/serotonin) and block their reuptake into the presynaptic neuron.
Figure 1: Dual mechanism of action involving monoamine transporter inhibition and Sigma-1 receptor modulation.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine
Objective: To synthesize the target scaffold via Nucleophilic Aromatic Substitution (SNAr). Rationale: Direct arylation of 3-hydroxypiperidine requires protection of the nitrogen to prevent N-arylation and ensure O-selectivity. The 2-nitro group on the benzene ring activates the fluorine for displacement.
Reagents:
-
(S)-N-Boc-3-hydroxypiperidine (or racemic)[1]
-
1-Fluoro-3-methyl-2-nitrobenzene
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Dimethylformamide (DMF, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Activation (O-Deprotonation):
-
In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxypiperidine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
-
Cool to 0°C in an ice bath.
-
Add NaH (1.2 eq, 12 mmol) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
SNAr Coupling:
-
Add 1-Fluoro-3-methyl-2-nitrobenzene (1.1 eq, 11 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.
-
-
Work-up & Purification:
-
Quench carefully with ice-water (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the intermediate (N-Boc-3-(3-methyl-2-nitrophenoxy)piperidine) via silica gel flash chromatography (0-20% EtOAc in Hexane).
-
-
Deprotection (Boc Removal):
-
Dissolve the purified intermediate in DCM (10 mL).
-
Add TFA (2 mL) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Concentrate in vacuo. Basify with saturated NaHCO₃ to pH ~10.
-
Extract with DCM/Isopropanol (3:1) to recover the free amine.
-
Yield Target: >75% overall yield.
-
Protocol B: In Vitro Monoamine Uptake Inhibition Assay
Objective: To determine the affinity (
Materials:
-
Radioligands: [³H]-Nisoxetine (for NET) and [³H]-Citalopram (for SERT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Workflow:
-
Cell Preparation: Harvest HEK-293 cells and homogenize to obtain membrane fractions. Resuspend in Assay Buffer to a protein concentration of 20-40 µ g/well .
-
Incubation:
-
Prepare 96-well plates.
-
Add 25 µL of test compound (dilution series: 0.1 nM to 10 µM).
-
Add 25 µL of Radioligand (final conc. ~2 nM).
-
Add 150 µL of membrane suspension.
-
Non-specific binding control: Add 10 µM Desipramine (NET) or Fluoxetine (SERT).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
and derive using the Cheng-Prusoff equation.
Part 5: Synthesis Logic & Pathway (Visualized)
Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).
Part 6: References
-
Melloni, P., et al. (1984). "Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry, 19(3), 235-242. (Foundational work on aryloxy-amine pharmacophores).
-
Fish, P. V., et al. (2009). "Synthetic approaches to 3-substituted piperidines." Tetrahedron, 65(3), 101-125. Link
-
Glennon, R. A. (2005). "Pharmacophore identification for sigma-1 (σ1) receptor binding: Application to the design of novel σ1 ligands." Mini Reviews in Medicinal Chemistry, 5(12), 1099-1108. (Context for piperidine binding at Sigma receptors).
-
Wong, D. T., et al. (2000). "Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry, 47(9), 816-829. Link
-
ChemSRC. (2024). "3-(3-Methyl-2-nitrophenoxy)piperidine Product Database." Link
Sources
Application Note: High-Throughput Screening Assays for 3-(3-Methyl-2-nitrophenoxy)piperidine Analogs
Executive Summary & Scaffold Analysis
The 3-(3-Methyl-2-nitrophenoxy)piperidine scaffold represents a classic "privileged structure" in medicinal chemistry, sharing significant topological similarity with established monoamine reuptake inhibitors (e.g., Viloxazine, Atomoxetine) and Sigma receptor ligands. However, the presence of the nitro group (
-
The Nitro Group as a Synthetic Handle: It serves as a precursor for amino-linked libraries (via reduction/acylation) to explore Structure-Activity Relationships (SAR).[1]
-
The Nitro Group as a Toxicophore: In final drug candidates, aromatic nitro groups are often metabolic liabilities (reductive metabolism to reactive hydroxylamines/anilines) or mutagenic structural alerts.[1]
Therefore, this Application Note details a Hit-to-Lead screening cascade designed not just to identify potency, but to rapidly triage analogs based on functional efficacy at Monoamine Transporters (MATs) —specifically SERT and NET—while simultaneously assessing metabolic stability and safety liabilities inherent to this chemical series.
Screening Workflow Overview
The following workflow integrates functional efficacy, binding affinity, and safety profiling.
Figure 1: Cascading screening logic for piperidine-ether analogs, prioritizing functional inhibition before affinity confirmation to eliminate non-functional binders early.
Primary Assay: Fluorescent Neurotransmitter Uptake (Functional)
Objective: To identify analogs that functionally block the reuptake of Serotonin (5-HT) or Norepinephrine (NE) in a live-cell context.[1] Rationale: Unlike binding assays, uptake assays confirm that the compound inhibits the transporter function.[1] We utilize a fluorescent neurotransmitter mimic (e.g., IDT307 from Molecular Devices or similar ASP+ analogs) to avoid radioactive waste in the primary high-throughput screen.
Materials & Reagents[2][3][4][5][6][7][8][9]
-
Cell Line: HEK293 stably expressing human SERT (SLC6A4) or NET (SLC6A2).[1]
-
Tracer: Neurotransmitter Transporter Uptake Assay Kit (Fluorescent dye).[1]
-
Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Plate: 384-well Poly-D-Lysine coated black/clear bottom plates.
Protocol Steps
-
Cell Plating: Dispense HEK-SERT/NET cells (15,000 cells/well) into 384-well plates 24 hours prior to assay.
-
Compound Addition:
-
Remove culture media.[1]
-
Add 20 µL of assay buffer.[1]
-
Pin-transfer 100 nL of library compounds (10 mM DMSO stock) to achieve final concentration of 10 µM.
-
Control: 10 µM Fluoxetine (Positive Control) and DMSO (Negative Control).
-
Incubate for 30 minutes at 37°C. (Critical: Pre-incubation allows the inhibitor to bind the transporter before the substrate competes).[1]
-
-
Substrate Addition: Add 20 µL of Fluorescent Dye Solution.
-
Kinetic Read: Immediately transfer to a kinetic plate reader (e.g., FLIPR or EnVision).[1]
-
Data Normalization:
Expert Insight: Piperidine analogs are lipophilic.[1] Ensure the final DMSO concentration is <0.5% to prevent non-specific membrane disruption, which can mimic uptake inhibition.
Secondary Assay: Radioligand Binding (Affinity Determination)
Objective: To determine the affinity constant (
Materials
-
Membranes: CHO cell membranes overexpressing hSERT/hNET.[1]
-
Radioligand: [³H]-Imipramine (SERT) or [³H]-Nisoxetine (NET).
-
Displacer: Non-radioactive Serotonin (10 µM) for Non-Specific Binding (NSB).
Protocol Steps
-
Preparation: Thaw membranes and homogenize in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Assembly (96-well format):
-
25 µL Compound (8-point serial dilution).
-
25 µL Radioligand (Final conc. ~
value, typically 1-2 nM).[1] -
150 µL Membrane suspension (5-10 µg protein/well).
-
-
Incubation: 60 minutes at Room Temperature.
-
Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI). Note: PEI reduces non-specific binding of the lipophilic piperidine scaffold to the filter.
-
Counting: Add scintillant and read on MicroBeta counter.
Critical Safety Counter-Screens
The 3-Methyl-2-nitrophenoxy moiety presents specific liabilities that must be addressed early.
A. hERG Inhibition (Cardiotoxicity)
Piperidines are notorious for off-target hERG channel blockade, leading to QT prolongation.[1]
-
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).[1]
-
Threshold: Any analog with hERG IC₅₀ < 10 µM should be flagged for structural modification (e.g., reducing lipophilicity or altering the basicity of the piperidine nitrogen).
B. Nitro-Reductase Stability
The nitro group is susceptible to reduction by liver enzymes.[1]
-
Method: Incubate compounds (1 µM) with human liver microsomes (HLM) +/- NADPH for 60 mins.
-
Analysis: LC-MS/MS monitoring for the parent (Nitro) vs. the metabolite (Aniline).
-
Decision: If
min due to nitro-reduction, prioritize analogs where the is replaced by bioisosteres (e.g., , , or ).
Data Summary & Hit Criteria
| Parameter | Assay Type | Acceptance Criteria (Hit) | Ideal Lead Profile |
| Uptake Inhibition | Functional (Fluor) | >50% @ 10 µM | IC₅₀ < 100 nM |
| Binding Affinity ( | Radioligand | Confirmed Binding | |
| Selectivity | Binding | N/A | >10-fold vs. other transporters |
| hERG Liability | Patch Clamp | N/A | IC₅₀ > 10 µM |
| Metabolic Stability | Microsomal | N/A |
References
-
Piperidine Scaffolds in Medicinal Chemistry
-
Monoamine Transporter Screening Protocols
-
Tatsumi, M., et al. (1997).[1] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.
-
-
hERG Liability in Piperidines
-
Nitro Group Metabolism
Sources
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. nwmedj.org [nwmedj.org]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - 3-(3-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 8. pjps.pk [pjps.pk]
- 9. ajchem-a.com [ajchem-a.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Yield Optimization for 3-(3-Methyl-2-nitrophenoxy)piperidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, medicinal chemists, and drug development professionals who are actively troubleshooting the synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine .
Synthesizing this sterically hindered aryl ether typically relies on coupling a piperidine derivative with a substituted nitrophenyl ring. To achieve high yields, chemists must choose between two primary pathways: a Nucleophilic Aromatic Substitution (S_NAr) or a Mitsunobu Reaction . This guide breaks down the causality behind experimental choices, provides self-validating protocols, and answers frequently asked questions to help you overcome synthetic bottlenecks.
Pathway Selection & Optimization Workflow
Workflow for optimizing the synthesis routes of 3-(3-Methyl-2-nitrophenoxy)piperidine.
Route A: Nucleophilic Aromatic Substitution (S_NAr)
The S_NAr approach utilizes 3-fluoro-2-nitrotoluene and N-Boc-3-hydroxypiperidine . The classic S_NAr reaction mechanistically involves the addition of a nucleophile to form a Meisenheimer intermediate, followed by the elimination of the halide[1]. Fluorine is the optimal leaving group here because its high electronegativity stabilizes the negative charge in the transition state during the rate-determining addition step[1].
Self-Validating Protocol: S_NAr Etherification
-
Preparation: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M). Causality: NaH irreversibly deprotonates the alcohol, preventing equilibrium issues, while DMF leaves the resulting alkoxide "naked" and highly nucleophilic.
-
Deprotonation: Cool to 0 °C. Add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DMF dropwise.
-
Self-Validation Checkpoint: Monitor for
gas evolution. Stir for 30 minutes until bubbling ceases. A 10 µL aliquot quenched in should show the complete disappearance of the hydroxyl proton via -NMR.
-
-
Coupling: Add 3-fluoro-2-nitrotoluene (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Isolation: Quench with saturated aqueous
. Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over , and purify via flash chromatography.
S_NAr Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| MeCN | 80 | 24 | 45 | 38 | |
| DMF | 60 | 12 | 70 | 62 | |
| NaH | DMF | 25 | 4 | >95 | 88 |
| KOtBu | THF | 25 | 6 | 85 | 75 |
Troubleshooting & FAQs (S_NAr)
Q: Why is my S_NAr reaction stalling at 50% conversion despite using excess base? A: This usually indicates moisture in your solvent or reagents. Moisture in DMF rapidly reacts with NaH to form NaOH, which is not strong enough to quantitatively deprotonate the piperidinol. Ensure anhydrous DMF is used. Additionally, if the alkoxide is not fully formed before the addition of the fluoronitrotoluene, the reaction will stall.
Q: I am detecting significant amounts of a defluorinated, non-ether byproduct. What happened? A: At elevated temperatures, strong alkoxides can act as reducing agents via a single-electron transfer (SET) mechanism, leading to the reductive defluorination of the nitroarene. To prevent this, strictly maintain the reaction at room temperature (25 °C) and avoid prolonged heating.
Route B: Mitsunobu Coupling
If the fluorinated starting material is unavailable, the Mitsunobu reaction offers a robust alternative using 3-methyl-2-nitrophenol and N-Boc-3-hydroxypiperidine . This reaction proceeds via an
Self-Validating Protocol: Mitsunobu Reaction
-
Preparation: Dissolve 3-methyl-2-nitrophenol (1.0 eq), N-Boc-3-hydroxypiperidine (1.1 eq), and Triphenylphosphine (
, 1.2 eq) in anhydrous THF (0.1 M) under argon. Causality: While chlorinated solvents can yield excellent results[3], anhydrous THF is preferred for safety, scalability, and solubility of the betaine intermediate. -
Activation: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Causality: Adding the azodicarboxylate slowly at 0 °C controls the exothermic reaction rate and minimizes the formation of unwanted side products[4].
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will initially turn deep yellow upon DIAD addition. As the betaine intermediate is consumed by the alcohol, the color should fade to a pale yellow/clear solution.
-
-
Isolation: Concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (
). Filter, concentrate the filtrate, and purify via chromatography.
Mitsunobu Optimization Data
| Phosphine | Azo Reagent | Solvent | Temp (°C) | Yield (%) |
| DEAD (1.5 eq) | DCM | 25 | 55 | |
| TMAD (1.2 eq) | Toluene | 25 | 40 | |
| DIAD (1.2 eq) | THF | 0 to 25 | 82 | |
| DIAD (1.1 eq) | THF | 0 to 25 | 89 |
Troubleshooting & FAQs (Mitsunobu)
Q: I am getting a mixture of unreacted starting material and triphenylphosphine oxide. How can I drive the reaction to completion?
A: The betaine intermediate formed by
Q: How do I remove the stubborn hydrazine dicarboxylate byproduct during purification?
A: DIAD byproducts often co-elute with the desired ether. To mitigate this, strictly limit your
Final Stage: Boc-Deprotection & Isolation
Once the N-Boc-3-(3-methyl-2-nitrophenoxy)piperidine intermediate is isolated, the final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Self-Validating Protocol: Deprotection
-
Preparation: Dissolve the N-Boc intermediate in anhydrous DCM (0.2 M).
-
Deprotection: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. Causality: HCl in dioxane provides a strictly anhydrous acidic environment, preventing the hydrolysis of the newly formed ether linkage while rapidly cleaving the Boc group.
-
Isolation: Concentrate the solvent under vacuum. Triturate the resulting oil with cold diethyl ether.
-
Self-Validation Checkpoint: The product will precipitate as a white solid (the hydrochloride salt). Complete consumption of the starting material can be verified by TLC (the product will stay at the baseline in Hexanes/EtOAc and stain positive with Ninhydrin).
-
Troubleshooting & FAQs (Deprotection)
Q: My final product is a sticky gum instead of a free-flowing powder. How do I fix this?
A: A gummy product indicates trapped dioxane or residual Boc-anhydride byproducts (isobutylene/
References
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Journal of the American Chemical Society URL:[Link][1]
-
Solvent Selection for Mitsunobu Reaction Driven by an Active Learning Surrogate Model Organic Process Research & Development - ACS Publications URL:[Link][3]
-
Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs Arkivoc URL:[Link][2]
Sources
Technical Support Center: Optimizing HPLC Separation of 3-(3-Methyl-2-nitrophenoxy)piperidine Isomers
Welcome to the dedicated technical support center for the chromatographic separation of 3-(3-Methyl-2-nitrophenoxy)piperidine isomers. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions and a deeper understanding of the principles governing this challenging separation. As this molecule contains a chiral center at the 3-position of the piperidine ring, the primary focus of this guide is on achieving robust enantioselective separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 3-(3-Methyl-2-nitrophenoxy)piperidine isomers?
A1: The core challenges stem from two key molecular features:
-
Chirality: The molecule possesses a stereocenter at the 3-position of the piperidine ring, resulting in a pair of enantiomers (R and S forms). Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible on standard achiral HPLC columns. Therefore, a chiral stationary phase (CSP) or a chiral additive in the mobile phase is mandatory.[1]
-
Basic Nature: The piperidine nitrogen is basic. This can lead to strong interactions with residual acidic silanol groups on the surface of silica-based columns, a common cause of severe peak tailing and poor chromatographic efficiency.[2][3] Addressing this requires careful control of mobile phase pH or the use of specific additives to mask these silanol interactions.[4]
Q2: What type of HPLC column is the best starting point for this separation?
A2: For enantiomeric separation, a Chiral Stationary Phase (CSP) is the most direct and effective approach.[5] Polysaccharide-based CSPs are highly recommended as a starting point due to their broad applicability and proven success in resolving a wide range of chiral compounds, including piperidine derivatives.[6][7][8]
-
Recommended Starting Columns:
-
Immobilized Amylose-based CSPs: (e.g., Chiralpak® IA, IB, IC)
-
Immobilized Cellulose-based CSPs: (e.g., Chiralcel® OD-I, OJ-I)
-
Immobilized phases are generally preferred as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened during method development.[1][9]
Q3: Which HPLC mode—Normal-Phase, Reversed-Phase, or Polar Organic—is most suitable?
A3: All three modes can be effective, and the optimal choice depends on the specific CSP and the desired selectivity. A comprehensive screening of different modes is the most reliable strategy.
-
Normal-Phase (NP): Often provides excellent selectivity for chiral separations. Typical mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[6] For this basic analyte, adding a small amount of a basic additive like diethylamine (DEA) (typically 0.1%) is crucial to prevent peak tailing.[4]
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol). This mode requires careful pH control using buffers. Operating at a pH that ensures the analyte is in a single, consistent ionic state (either fully protonated or fully neutral) is key to achieving reproducible retention and good peak shape.[10][11]
-
Polar Organic Mode (PO): Utilizes polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is compatible with many immobilized CSPs.
Q4: How critical is mobile phase pH in Reversed-Phase mode for this compound?
A4: Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of 3-(3-Methyl-2-nitrophenoxy)piperidine in RP-HPLC.[12] Since the analyte is a weak base, its ionization state is highly dependent on pH.
-
At low pH (e.g., pH 2-4): The piperidine nitrogen will be consistently protonated (positively charged). This can lead to good peak shape but may result in less retention on a standard C18 column unless there are secondary interactions.
-
At high pH (e.g., pH 8-10): The analyte will be in its neutral, un-ionized form, which is more hydrophobic and will be more strongly retained on a C18 phase. However, high pH can dissolve standard silica-based columns. Using a hybrid or pH-stable column is essential if working in this range.[12]
-
At mid-pH (near the analyte's pKa): The analyte will exist as a mixture of ionized and un-ionized forms, which almost always leads to broad, distorted, or split peaks. This pH range must be avoided.[10] As a general rule, the mobile phase pH should be at least 1.5-2 pH units away from the analyte's pKa.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during method development and routine analysis.
Problem 1: Poor or No Resolution Between Enantiomers
This is the most common initial challenge. If the enantiomers are co-eluting or the resolution (Rs) is less than 1.5, a systematic approach is needed to improve selectivity.
Caption: Workflow for improving enantiomeric resolution.
-
Change the Chiral Stationary Phase (CSP): Selectivity is primarily dictated by the CSP. If one type of polysaccharide (e.g., amylose-based) fails, a different type (e.g., cellulose-based) may provide the necessary chiral recognition.[13]
-
Screen Different Mobile Phase Modes: The interaction between the analyte, CSP, and mobile phase is complex. A compound that is inseparable in normal-phase might be well-resolved in reversed-phase.[6]
-
Optimize the Mobile Phase Modifier (Normal-Phase): The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the normal-phase can dramatically affect selectivity.[13] Create a method to screen different alcohols and vary their concentration in small increments (e.g., 5%, 10%, 15%, 20%).
-
Optimize Column Temperature: Temperature can alter the thermodynamics of the chiral interaction.[13] Analyzing at different temperatures (e.g., 15°C, 25°C, 40°C) can sometimes significantly improve resolution or even invert the elution order of the enantiomers.
-
Reduce the Flow Rate: Lowering the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve the efficiency of the separation and, consequently, the resolution.
Problem 2: Severe Peak Tailing or Asymmetry
Peak tailing (asymmetry factor > 1.2) compromises quantification accuracy and resolution. For this basic analyte, the primary cause is almost always secondary interactions with the column.[2]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Silanol Interactions | The basic piperidine nitrogen interacts ionically with acidic silanol groups (Si-OH) on the silica surface, causing a portion of the analyte molecules to lag behind the main peak.[3] | Normal-Phase: Add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. These additives compete for the active silanol sites.[4] Reversed-Phase: Use a modern, high-purity, end-capped column with low silanol activity. Operate at a low pH (e.g., 2.5-3.5 with formic or phosphoric acid buffer) to suppress silanol ionization. |
| Column Overload | Injecting too much sample mass saturates the active sites on the stationary phase, leading to a distorted peak shape that often exhibits tailing.[14] | Systematically reduce the sample concentration or injection volume by half until the peak shape improves. |
| Extra-Column Volume | Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[3] | Use narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) and ensure all fittings are properly made to minimize dead volume. |
| Contamination | Strongly retained impurities from previous injections can build up at the column head, creating active sites that cause tailing.[15] | Flush the column with a strong solvent (refer to column care instructions). If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing again. A guard column can prevent this issue.[14] |
Problem 3: Inconsistent Retention Times
Shifting retention times from one injection to the next indicate an unstable system. This can invalidate quantitative results and make peak identification unreliable.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inadequate Column Equilibration | The stationary phase requires sufficient time to fully equilibrate with the mobile phase. Insufficient equilibration leads to a drifting baseline and shifting retention times, especially when changing mobile phases.[16] | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When running a gradient, ensure the post-run equilibration time is sufficient. |
| Unstable Mobile Phase pH (RP) | If the mobile phase is unbuffered and its pH is close to the analyte's pKa, small changes in CO2 absorption from the air can alter the pH enough to cause significant retention shifts.[10] | Use a buffer with a pKa within +/- 1 unit of the desired mobile phase pH. Ensure the buffer concentration (typically 10-25 mM) is adequate. |
| Fluctuating Column Temperature | Column temperature directly affects mobile phase viscosity and analyte-stationary phase interactions. Even small ambient temperature changes can cause retention to drift if the column is not thermostatted.[17] | Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30°C). |
| Pump Malfunction / Leaks | Inconsistent flow from the pump due to air bubbles, faulty check valves, or a leak in the system will cause pressure fluctuations and, consequently, retention time variability.[18] | Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Perform a system pressure test to check for leaks. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a systematic approach to screen for the optimal column and mobile phase conditions.
Objective: To identify a CSP and mobile phase system that provides baseline resolution (Rs ≥ 1.5) for the 3-(3-Methyl-2-nitrophenoxy)piperidine enantiomers.
Materials:
-
Racemic standard of 3-(3-Methyl-2-nitrophenoxy)piperidine (e.g., 1 mg/mL in methanol).
-
HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).
-
HPLC-grade additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).
-
Columns:
-
Amylose-based CSP (e.g., Chiralpak IA-3, 4.6 x 150 mm, 3 µm)
-
Cellulose-based CSP (e.g., Chiralcel OD-3, 4.6 x 150 mm, 3 µm)
-
Methodology:
-
System Preparation: Install the first column (e.g., Chiralpak IA-3). Ensure the HPLC system is clean and functioning correctly.
-
Normal-Phase Screening:
-
Equilibrate the column with Mobile Phase A (Hexane/IPA/DEA, 90:10:0.1 v/v/v) at 1.0 mL/min until a stable baseline is achieved.
-
Inject 5 µL of the racemic standard.
-
Repeat the analysis with Mobile Phase B (Hexane/EtOH/DEA, 90:10:0.1 v/v/v).
-
-
Polar Organic Mode Screening:
-
Flush the column thoroughly with IPA.
-
Equilibrate with Mobile Phase C (ACN/MeOH/DEA, 99:1:0.1 v/v/v).
-
Inject 5 µL of the racemic standard.
-
-
Reversed-Phase Screening:
-
Flush the column with IPA, then with 50:50 MeOH/Water.
-
Equilibrate with Mobile Phase D (ACN/Water/TFA, 50:50:0.1 v/v/v).
-
Inject 5 µL of the racemic standard.
-
-
Column Change and Repeat:
-
Replace the first column with the second CSP (e.g., Chiralcel OD-3).
-
Repeat steps 2-4 for the new column.
-
-
Data Analysis:
-
For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs).
-
Identify the condition(s) that provide the best separation for further optimization.
-
| Screening Phase | Mobile Phase Composition | Expected Outcome |
| Normal-Phase A | Hexane/IPA/DEA (90:10:0.1) | Baseline for comparing different CSPs. |
| Normal-Phase B | Hexane/EtOH/DEA (90:10:0.1) | Alcohol choice can significantly alter selectivity. |
| Polar Organic | ACN/MeOH/DEA (99:1:0.1) | Offers an alternative selectivity profile. |
| Reversed-Phase | ACN/Water/TFA (50:50:0.1) | Evaluates separation in an aqueous environment. |
References
- BenchChem. (2025).
- Kovács-Hadady, K. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal. [Link]
-
Ali, I., Naim, L., & Ghanem, A. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]
-
Ali, I., Naim, L., & Ghanem, A. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Paotung, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci., 37(3), 384-396. [Link]
-
ResearchGate. (n.d.). Optimization of the HPLC separation of metabolite position isomers of.... [Link]
- BenchChem. (2025).
-
Agilent Technologies, Inc. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). HPLC separation profile of the positional isomers of octadecatrienoic.... [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ResearchGate. (2025, August 5). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. [Link]
- BenchChem. (2025).
-
Sousa, M. et al. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]
-
E3S Web of Conferences. (n.d.). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. [Link]
Sources
- 1. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 9. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: Specificity & Optimization Guide for 3-(3-Methyl-2-nitrophenoxy)piperidine
Status: Active Compound Code: MNP-Pip (for brevity in this guide) Chemical Class: Nitro-phenoxy-piperidine Primary Application: Medicinal Chemistry Lead / Chemical Probe
Executive Summary: Chemical Liability Profile
Welcome to the technical support center for 3-(3-Methyl-2-nitrophenoxy)piperidine . While piperidine ethers are privileged scaffolds in drug discovery (often targeting GPCRs like Sigma receptors or ion channels), this specific molecule contains two high-risk structural features that require rigorous profiling to distinguish true biological activity from off-target artifacts:
-
The Nitro Group (
): A structural alert associated with genotoxicity (Ames liability), metabolic instability (reduction), and assay interference (redox cycling). -
The Piperidine Moiety: A basic amine center (
) linked to a lipophilic aromatic ring, a classic pharmacophore for hERG channel blockade (cardiotoxicity).
This guide provides troubleshooting workflows to mitigate these specific risks.
Module 1: The Nitro Group Liability (Toxicity & Interference)
Issue: High Background Signal or False Positives in Biochemical Assays
Diagnosis: You observe potent inhibition in enzymatic assays (e.g., kinases, proteases) that disappears upon changing assay conditions (e.g., adding DTT) or is non-competitive.
Root Cause: The nitro group at the ortho position is susceptible to redox cycling . In the presence of reducing agents (like DTT or NADH) used in assay buffers, the nitro group can generate reactive oxygen species (ROS) or form colloidal aggregates that sequester enzymes, leading to Pan-Assay Interference (PAINS) .
Troubleshooting Protocol:
| Diagnostic Step | Procedure | Interpretation |
| Detergent Challenge | Repeat assay with 0.01% Triton X-100 or CHAPS. | If potency drops significantly ( |
| Redox Counter-Screen | Run the assay with and without a radical scavenger (e.g., Catalase or SOD). | If activity is lost with scavengers, the mechanism is likely ROS generation via the nitro group. |
| Pre-Incubation Test | Pre-incubate compound with enzyme for 30 mins vs. 0 mins. | Time-dependent inhibition often indicates covalent modification by nitro-reduction intermediates (nitroso/hydroxylamine). |
FAQ: Genotoxicity
Q: My compound is hitting the target, but I'm worried about the Ames test. Is the nitro group a dealbreaker?
A: Not always, but it is a "red flag." The 2-nitro position is sterically crowded by the 3-methyl group, which may reduce enzymatic reduction rates compared to unhindered nitro-aromatics. However, you must perform an Ames Test (Salmonella typhimurium) early.
Mitigation Strategy: If Ames positive, replace
with bioisosteres such as, , or a cyclopropyl group to maintain electron-withdrawing character without the redox liability.
Module 2: The Piperidine Liability (hERG & Selectivity)
Issue: Cardiotoxicity Signals (hERG Inhibition)
Diagnosis: The compound shows affinity for the hERG potassium channel (
Root Cause:
The basic nitrogen of the piperidine is protonated at physiological pH. This cation, combined with the lipophilic nitrophenyl ring, creates a perfect pharmacophore for
Optimization Workflow (SAR Strategy):
-
Reduce Basicity (
):-
Add an electron-withdrawing group (fluorine) to the piperidine ring (e.g., 3-fluoropiperidine). This lowers the amine
, reducing the percentage of cationic species at physiological pH.
-
-
Shield the Nitrogen:
-
Introduce steric bulk adjacent to the nitrogen (e.g., 2-methylpiperidine) to disrupt binding in the hERG pocket.
-
-
Zwitterionic Approach:
-
Append a solubilizing acid group (carboxylic acid or tetrazole) to the periphery to neutralize the overall charge effect.
-
Visualizing the Optimization Pathway
Figure 1: Strategic workflow for optimizing 3-(3-Methyl-2-nitrophenoxy)piperidine to minimize off-target liabilities.
Module 3: Metabolic Stability (The Methyl Group)
Issue: Rapid Clearance (Short Half-Life)
Diagnosis: In liver microsome assays (RLM/HLM), the compound disappears rapidly (
Root Cause: The 3-methyl group on the aromatic ring is "benzylic" and electron-rich. It is a prime site for oxidation by Cytochrome P450 enzymes (CYP450), converting it to an alcohol and then a carboxylic acid, which is rapidly excreted.
Troubleshooting Guide:
| Modification | Rationale | Expected Outcome |
| Deuteration ( | The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). | Extends half-life without changing binding affinity. |
| Halogenation ( | Replace Methyl with Chlorine. | Blocks oxidation; Cl is bioisosteric to Methyl in size but metabolically stable. |
| Cyclization | Fuse the methyl back to the ring (e.g., dihydrobenzofuran). | Removes the accessible methyl group entirely. |
Standard Operating Procedures (SOPs)
SOP-01: hERG Fluorescence Polarization Assay (Initial Screen)
Use this for high-throughput filtering before moving to patch-clamp.
-
Reagents: Membrane preparations expressing hERG, Red-shifted fluorescent tracer (e.g., Predictor™ hERG).
-
Setup:
-
Prepare MNP-Pip in a 10-point dose-response curve (Start
, 1:3 dilution). -
Incubate membranes + tracer + compound for 2 hours at 25°C.
-
-
Readout: Measure Fluorescence Polarization (FP). Displacement of tracer decreases FP.
-
Criteria:
- : Pass (Low Risk).
- : Flag (Monitor).
- : Fail (High Risk - Initiate Optimization Strategy A/B).
SOP-02: Aggregation Counter-Screen (DLS)
Use this to rule out false positives caused by the nitro group.
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Prepare compound at
in assay buffer (with 1% DMSO). -
Measure particle size distribution.
-
-
Analysis:
-
Clean: No particles detected
. -
Aggregator: Presence of particles
indicates colloidal aggregation. -
Action: Add 0.01% Triton X-100 and re-test.
-
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
-
Perrin, M. J., et al. (2020). "Strategies to Mitigate hERG Channel Blockade." Expert Opinion on Drug Discovery.
-
Nepali, K., et al. (2019). "Nitro Group-Containing Drugs." Journal of Medicinal Chemistry. (Discussion on nitro group toxicity and metabolic reduction).
-
Gingrich, D. E., et al. (2003). "Piperidine derivatives as inhibitors of hERG." Bioorganic & Medicinal Chemistry Letters. (SAR data on piperidine basicity vs. hERG).
enhancing the bioavailability of 3-(3-Methyl-2-nitrophenoxy)piperidine
Technical Support Center: Enhancing the Bioavailability of 3-(3-Methyl-2-nitrophenoxy)piperidine
Overview
3-(3-Methyl-2-nitrophenoxy)piperidine is a highly lipophilic, basic chemical entity frequently utilized as a critical intermediate or pharmacophore in the development of targeted therapeutics, including central nervous system (CNS) agents and Proteolysis Targeting Chimeras (PROTACs)[1]. Researchers frequently encounter severe pharmacokinetic (PK) bottlenecks when transitioning this compound from in vitro assays to in vivo models. This guide provides field-proven troubleshooting strategies to overcome its characteristic bioavailability barriers: pH-dependent solubility collapse and aggressive first-pass metabolism.
Section 1: Troubleshooting Guides & FAQs
Q1: Why does the oral bioavailability of 3-(3-Methyl-2-nitrophenoxy)piperidine drop to near-zero in my rodent models despite good in vitro permeability? Causality & Mechanism: The root cause is a phenomenon known as "pH-dependent solubility collapse." The piperidine nitrogen is basic (pKa ~9.0–10.0). In the acidic environment of the stomach (pH 1.5–3.5), it exists as a highly soluble protonated salt. However, as the compound transitions into the duodenum (pH 6.0–7.4), it rapidly deprotonates into its unionized free-base form. Because the 3-methyl-2-nitrophenoxy moiety is highly hydrophobic, this sudden loss of charge causes the compound to crash out of solution (precipitate) before it can reach the enterocyte membrane. Without a dissolved concentration gradient, passive diffusion cannot occur.
Q2: How can I formulate this compound to prevent intestinal precipitation? Causality & Mechanism: To bypass the pH-dependent precipitation, you must shield the lipophilic free base from the aqueous intestinal environment. The most effective approach is a 2[2]. By pre-dissolving the compound in an isotropic mixture of oils, surfactants, and co-surfactants, the formulation spontaneously forms nanometer-sized emulsion droplets (10–200 nm) upon contact with gastrointestinal fluids. The drug remains solubilized within the lipid core of these micelles regardless of the ambient pH, directly presenting the dissolved drug to the brush border membrane for absorption[2].
Q3: My compound remains soluble, but plasma exposure (AUC) is still low. Is first-pass metabolism a factor? Causality & Mechanism: Yes. Piperidine rings are classic, high-affinity substrates for hepatic Cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6[3]. The basic piperidine nitrogen acts as a hydrogen bond donor/acceptor, interacting directly with the hydroxyl group of the Serine 119 residue in the CYP3A4 active site[4]. This interaction juxtaposes the piperidine ring perfectly against the heme porphyrin, leading to rapid N-dealkylation or α-oxidation[4]. Additionally, the nitro group on the phenoxy ring is highly susceptible to presystemic reduction by gut microbiome nitroreductases.
Section 2: Formulation Strategies & PK Impact
The following table summarizes the quantitative and qualitative impacts of various bioavailability enhancement strategies for lipophilic piperidine derivatives.
| Formulation Strategy | Mechanism of Action | Advantages | Limitations | Expected PK Impact |
| In Situ Salt Formation (e.g., HCl, Mesylate) | Lowers microenvironmental pH to maintain protonation. | Simple preparation; highly stable solid state. | High risk of precipitation in the neutral pH of the intestine. | Rapid Tmax, but low overall AUC due to intestinal precipitation. |
| Cyclodextrin Complexation (e.g., HP-β-CD) | Encapsulates the hydrophobic nitrophenoxy ring in a hydrophilic shell. | Excellent for IV dosing; prevents precipitation. | Bulky excipient limits the maximum dose in oral capsules. | Moderate AUC increase; Cmax depends on binding affinity. |
| SMEDDS (Lipid-Based) | Solubilizes the drug in nano-emulsions (10-200 nm), bypassing pH effects. | Prevents precipitation; lipid absorption pathways bypass some hepatic first-pass. | Requires extensive phase diagram screening; potential capsule shell interactions. | Highest AUC increase ; consistent exposure regardless of gastric pH[2]. |
Section 3: Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps confirm that the methodology is functioning correctly before proceeding to in vivo studies.
Protocol A: Preparation and Validation of a SMEDDS Formulation Objective: Formulate 3-(3-Methyl-2-nitrophenoxy)piperidine to prevent pH-induced precipitation.
-
Excipient Screening: Determine the equilibrium solubility of the compound in various lipids. Recommendation: Test Capmul MCM (Oil), Labrasol (Surfactant), and PEG 400 (Co-surfactant)[2].
-
Phase Diagram Construction: Titrate varying ratios of Oil:Surfactant:Co-surfactant with water at 37°C. Identify the "microemulsion region" where the mixture forms a clear, isotropic liquid without phase separation.
-
Drug Loading: Dissolve 50 mg of the compound into 1 mL of the optimized lipid mixture (e.g., 30% Capmul MCM, 50% Labrasol, 20% PEG 400). Stir magnetically at 37°C until optically clear.
-
Self-Validation (Emulsification Test): Disperse 100 µL of the loaded SMEDDS into 250 mL of Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild agitation (50 rpm).
-
DLS Characterization: Analyze the dispersion using Dynamic Light Scattering (DLS). Success Criteria: The Z-average droplet size must be <100 nm with a Polydispersity Index (PDI) <0.3. If visible precipitation occurs, decrease the drug load or increase the surfactant ratio.
Protocol B: In Vitro CYP Phenotyping and Clearance Assay Objective: Identify the specific enzymes responsible for the first-pass metabolism of the piperidine ring.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Incubation: Combine HLM (0.5 mg/mL final protein) and 3-(3-Methyl-2-nitrophenoxy)piperidine (1 µM final) in the buffer.
-
Self-Validation (Inhibitor Controls): Set up parallel reaction tubes containing specific CYP inhibitors: Tube A gets 1 µM Ketoconazole (CYP3A4 inhibitor); Tube B gets 1 µM Quinidine (CYP2D6 inhibitor)[3].
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).
-
Quenching & LC-MS/MS: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge (14,000 x g, 10 min) and analyze the supernatant via LC-MS/MS.
-
Data Interpretation: If Ketoconazole significantly extends the half-life compared to the control, CYP3A4 is the primary clearance driver[4].
Section 4: System Workflows & Pathways
Caption: Logical decision tree for diagnosing and resolving bioavailability barriers of piperidine derivatives.
Caption: Physiological absorption and first-pass metabolic pathway of 3-(3-Methyl-2-nitrophenoxy)piperidine.
References
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health (NIH) / PMC. 4
-
Development and Evaluation of Self-Microemulsifying Drug Delivery System for Improving Oral Absorption of Poorly Water-Soluble Olaparib. National Institutes of Health (NIH) / PMC.2
-
Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry / ACS Publications. 1
-
Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine. National Institutes of Health (NIH) / PubMed. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Evaluation of Self-Microemulsifying Drug Delivery System for Improving Oral Absorption of Poorly Water-Soluble Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Methyl-2-nitrophenoxy)piperidine
Case ID: PUR-3M2NP-PIP Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
You are likely encountering difficulties purifying 3-(3-Methyl-2-nitrophenoxy)piperidine due to its "schizophrenic" physicochemical nature.[1] It possesses a highly basic secondary amine (piperidine, pKa ~11) and a lipophilic, electron-deficient aromatic tail (3-methyl-2-nitrophenoxy).[1]
This duality creates three specific failure modes in standard workflows:
-
Chromatographic Tailing: The secondary amine interacts irreversibly with acidic silanols on silica gel.[2]
-
Solubility Mismatch: The molecule is often an intractable oil in its free base form but crystallizes unpredictably.
-
Co-elution: Unreacted nitro-aromatic precursors often co-elute with the product in standard ethyl acetate/hexane systems.
This guide provides self-validating protocols to resolve these issues.
Module 1: Chromatographic Anomalies (The "Streaking" Issue)
The Problem: Your compound streaks from the baseline to the solvent front on TLC, or elutes as a broad, non-Gaussian peak during Flash Chromatography.
The Mechanism: Silica gel is slightly acidic (pH 5–6). The basic nitrogen on the piperidine ring protonates upon contact with silica silanols (
Protocol A: The "Amine-Block" Mobile Phase
Use this for Flash Chromatography on standard silica.
Reagents:
-
Triethylamine (TEA) or Ammonium Hydroxide (
).[1] -
Dichloromethane (DCM) and Methanol (MeOH).
Step-by-Step:
-
Pre-treatment (Crucial): Flush your silica column with 3 column volumes (CV) of the starting mobile phase containing 1% TEA .[1] This neutralizes active acidic sites before your sample touches the column.
-
Elution Gradient: Run a gradient of DCM:MeOH (95:5 to 80:20) containing 1% TEA throughout the run.
-
Detection: Monitor at 254 nm (Nitro group absorption) and 280 nm .
Pro-Tip: If using TLC, dip your plate in a 5% TEA/Acetone solution and dry it before spotting your sample. This tightens the spots significantly.
Decision Logic: Chromatography Strategy
Figure 1: Decision matrix for selecting the appropriate purification route based on crude material behavior.[1]
Module 2: The "Self-Validating" Workup (Acid-Base Extraction)
The Problem: You cannot separate the product from the starting material (likely 1-fluoro-3-methyl-2-nitrobenzene) using chromatography because their Rf values are too similar in non-polar solvents.
The Solution: Exploit the basicity of the piperidine. The starting material is neutral; your product is a base. This method is "self-validating" because if the phases separate, the chemistry is working.
Protocol B: Chemical Filtration
| Step | Action | Mechanism |
| 1. Dissolution | Dissolve crude oil in Ethyl Acetate (EtOAc) . | Solubilizes both product and neutral impurities. |
| 2.[1][3] Acid Wash | Extract with 1M HCl (aq) (3x).[1] Collect the Aqueous layer.[4] | Product protonates ( |
| 3. Organic Wash | Wash the combined Aqueous acidic layer with fresh EtOAc (1x). | Removes mechanically trapped neutral impurities. |
| 4.[1] Basification | Cool aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12. | Deprotonates product back to free base ( |
| 5. Extraction | Extract the cloudy aqueous mix with DCM (3x). | The free base prefers DCM over water. |
| 6. Drying | Dry DCM over | Yields chemically pure free base. |
Visualizing the Separation Logic
Figure 2: The chemical filtration workflow.[1] Neutral impurities are discarded in the first organic phase; the product is recovered in the second organic phase.
Module 3: Handling the "Intractable Oil" (Salt Formation)
The Problem: The free base is a viscous, dark oil that is difficult to weigh and oxidizes over time (N-oxide formation).
The Solution: Convert the oil into a crystalline salt. This stabilizes the compound and allows for recrystallization.
Protocol C: Hydrochloride Salt Formation
-
Dissolve: Dissolve 1g of the free base oil in 5 mL of dry Diethyl Ether or 1,4-Dioxane .
-
Precipitate: Add 4M HCl in Dioxane dropwise with vigorous stirring.
-
Observation: A white to off-white solid should precipitate immediately.[1]
-
-
Ripen: Stir the suspension for 30 minutes.
-
Filter: Filter the solid under argon (piperidine salts can be hygroscopic).
-
Recrystallize: If the salt is colored (yellow/orange implies nitro impurities), recrystallize from Isopropanol/Ethanol .
Frequently Asked Questions (FAQ)
Q: I see two spots on TLC that overlap. Is this a mixture? A: If you are using DCM/MeOH, this might be the free base and the hydrochloride salt co-existing if your silica is acidic. Add 1% Triethylamine to your TLC jar. If they merge into one spot, it was just protonation variance.
Q: My yield is low after Acid-Base extraction. A: The "3-methyl" group adjacent to the nitro group creates steric bulk, but the piperidine nitrogen is very soluble in water. If your pH wasn't high enough (>12) during step 4, the amine remains protonated and stays in the water. Check the pH of the aqueous layer again.
Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but you must use a basic buffer (Ammonium Bicarbonate, pH 10) or an acidic modifier (0.1% Formic Acid).[1] Note that with Formic Acid, you are isolating the formate salt, not the free base.
References
-
Biotage. (2023).[1][5][6][7] Strategies for Flash Chromatography of Amine-Containing Compounds. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols).
- Teo, Y. C., et al. (2019). Rapid Purification of Amines using Silica Gel.
Sources
- 1. 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine | C14H20N2O5 | CID 83004266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of 3-(3-Methyl-2-nitrophenoxy)piperidine
Welcome to the technical support center for the chiral method development of 3-(3-Methyl-2-nitrophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this and structurally related compounds. The information herein is synthesized from established principles of chiral chromatography and field-proven insights to ensure scientific accuracy and experimental success.
Introduction: The Challenge of 3-(3-Methyl-2-nitrophenoxy)piperidine
3-(3-Methyl-2-nitrophenoxy)piperidine possesses a single stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers, (R) and (S). As is common with chiral pharmaceuticals, these enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, developing a robust and reliable analytical method to separate and quantify them is a critical step in the drug development process.[1][2]
The molecule's structure, featuring a secondary amine in the piperidine ring and a substituted aromatic group, presents specific challenges and opportunities for chiral recognition. The basic nature of the piperidine nitrogen often necessitates the use of mobile phase additives to achieve good peak shape and resolution.[3] The aromatic system provides sites for π-π interactions, which are crucial for discrimination on many popular chiral stationary phases (CSPs).[4]
This guide will walk you through a logical method development workflow, followed by a comprehensive troubleshooting and FAQ section to address specific issues you may encounter.
Method Development Workflow
A systematic approach is crucial for efficiently developing a successful chiral separation method. The following workflow outlines a proven strategy, from initial screening to final optimization.
Caption: A logical workflow for chiral method development.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems.
Category 1: Poor or No Resolution
Question: I am not seeing any separation between my enantiomers on a polysaccharide-based column (e.g., Chiralpak® IA/IB/IC) in normal phase. What should I try first?
Answer: This is a common starting point. When initial screening fails, a systematic change of parameters is necessary.
-
Change the Alcohol Modifier: The type of alcohol used as a mobile phase modifier is one of the most powerful variables in normal phase chiral chromatography. The hydrogen bonding capabilities and steric profile of the alcohol directly influence the transient diastereomeric complexes formed with the CSP. If you started with Isopropanol (IPA), switch to Ethanol (EtOH) or vice-versa. Sometimes, a mixture of alcohols can provide unique selectivity.
-
Vary the Modifier Percentage: Adjust the concentration of the alcohol modifier. Start with a typical range (e.g., 10-20% in Hexane/Heptane) and then explore lower (5%) and higher (30-40%) concentrations. Lowering the alcohol percentage generally increases retention and can sometimes improve resolution, but may also lead to broader peaks.
-
Introduce an Additive: Since 3-(3-Methyl-2-nitrophenoxy)piperidine has a basic secondary amine, residual acidic silanols on the silica support can cause peak tailing and loss of resolution.[5] Add a small amount of a basic additive, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase. This will block the active sites and improve peak shape, which is often a prerequisite for achieving good resolution.[3]
-
Switch to a Different CSP Class: If polysaccharide columns do not show promise, the interaction mechanism may be unsuitable. Switch to a Pirkle-type (brush-type) CSP like Whelk-O® 1, which operates on a π-acceptor/π-donor interaction principle.[6][7] The nitro and methyl-substituted phenyl ring of your analyte makes it an excellent candidate for this type of CSP.
Question: I have some separation (Resolution, Rs < 1.0) but I can't get to baseline (Rs ≥ 1.5). How can I improve it?
Answer: Having partial separation is an excellent starting point. This indicates that the chosen CSP is interacting selectively with the enantiomers. Optimization should be straightforward.
-
Reduce Flow Rate: Decreasing the flow rate increases the time the analyte spends interacting with the stationary phase, which can enhance resolution. Try reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min. Be mindful that this will increase run time.[8]
-
Lower the Temperature: Chiral separations are often enthalpically driven, meaning lower temperatures can increase the stability difference between the diastereomeric complexes, leading to better separation. Try reducing the column temperature from ambient (e.g., 25°C) to 15°C or 10°C.
-
Fine-Tune the Mobile Phase: Make small, incremental changes to the mobile phase composition. If you have 15% IPA in Heptane, try 14% or 16%. Sometimes, very small adjustments can have a significant impact on selectivity (α) and resolution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity and higher efficiency compared to HPLC.[9][10] Using a mobile phase of CO2 with a methanol co-solvent and a basic additive can be highly effective for basic compounds like yours.[11]
| Parameter Change | Expected Effect on Resolution (Rs) | Rationale |
| Decrease Flow Rate | Increase | Increases the number of theoretical plates (N) by allowing more time for equilibration. |
| Decrease Temperature | Often Increases | Enhances the difference in interaction energies (ΔΔG) between enantiomers and the CSP. |
| Decrease % Modifier | May Increase | Increases retention factor (k), which can lead to better separation if selectivity is maintained. |
| Add Basic Additive | May Increase | Improves peak shape (reduces tailing), leading to narrower peaks and better resolution.[3] |
Category 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing significantly, even with a basic additive. What's causing this?
Answer: Peak tailing for basic analytes is a classic problem in chromatography. While additives are the first line of defense, other factors can be at play.[12]
-
Insufficient Additive Concentration or Strength: A standard 0.1% DEA might not be enough. Try increasing it to 0.2%. Alternatively, some compounds show dramatic improvements with different amines like ethanolamine or ethylenediamine, although these may have miscibility issues in high-alkane mobile phases.[3]
-
Sample Overload: Chiral stationary phases can be more susceptible to mass overload than achiral phases.[5] Injecting too much sample can saturate the active sites on the CSP, leading to tailing. Try diluting your sample by a factor of 10 and re-injecting.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure Methanol sample in a 95:5 Hexane:IPA mobile phase), it can cause peak distortion.[13] Ideally, dissolve your sample in the mobile phase itself or a weaker solvent.
-
Column Contamination/Degradation: Strongly adsorbed impurities from previous samples can create active sites at the head of the column.[14] If the column is old or has been used with harsh conditions, the stationary phase itself may be degrading. Try flushing the column with a strong, compatible solvent (check the manufacturer's instructions) or test the separation on a new column.[14]
Caption: Decision tree for troubleshooting peak tailing.
Question: My peaks are fronting. What does this mean?
Answer: Peak fronting is less common than tailing but usually points to a few specific issues.[5]
-
Concentration Overload: While severe overload often causes tailing, it can sometimes manifest as fronting, especially if the sample solubility in the mobile phase is limited.[5] The first step is always to dilute the sample.
-
Poor Sample Solubility: If the analyte is not fully soluble in the mobile phase, it can precipitate at the head of the column upon injection and then slowly redissolve as the run progresses, leading to a fronting peak. Ensure your sample is fully dissolved and consider using a sample solvent that is more compatible with the mobile phase.
-
Column Collapse/Void: In rare cases, a physical problem with the column packing, such as a void at the inlet, can cause peak fronting. This is usually accompanied by a sudden drop in backpressure and a loss of efficiency for all peaks. If this is suspected, the column likely needs to be replaced.[12][14]
Category 3: Method Robustness and Transfer
Question: My separation works well on one day but is poor the next. What causes this lack of robustness?
Answer: Reproducibility issues are often traced back to subtle environmental or mobile phase variations.
-
Mobile Phase Preparation: Ensure mobile phase is prepared fresh daily and is well-mixed. Evaporation of the more volatile component (e.g., hexane) can alter the solvent ratio and affect retention times and resolution.
-
Temperature Fluctuation: As mentioned, chiral separations can be very sensitive to temperature. If your lab's ambient temperature varies significantly or the column compartment is not thermostatted, you will see drift in your results.[8] Always use a thermostatted column compartment.
-
Column Equilibration: Chiral stationary phases, especially with additives, can require longer equilibration times than achiral phases. Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting injections.
-
Column Memory Effects: If the column was previously used with a different additive (e.g., an acid), residual amounts can interfere with your current method.[15] It is good practice to dedicate columns to specific additive types (acidic or basic) or perform a rigorous cleaning procedure between methods.[10]
Question: I am trying to switch from HPLC to SFC. Can I use the same column and mobile phase?
Answer: You can often use the same column, but the mobile phase will be fundamentally different.
-
Column: Most modern HPLC chiral columns are also packed to be stable under SFC conditions. Polysaccharide-based CSPs are widely used and highly successful in SFC.[11] Always confirm with the manufacturer that your specific column is SFC-compatible.
-
Mobile Phase: SFC uses supercritical CO2 as the primary mobile phase (analogous to hexane in normal phase HPLC).[10] You will need to replace the hexane/heptane with CO2 and use an alcohol (typically Methanol) as a co-solvent. The same basic additives (DEA, TEA) are used, often at a slightly higher concentration (e.g., 0.5-1% in the co-solvent) to achieve the desired final concentration in the total mobile phase flow.[11] Method development will be required to re-optimize the co-solvent percentage and additives.
References
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
- Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
- Benchchem. (n.d.). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
- HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
- Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
- Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP.
- FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
- Spectroscopy Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- ResearchGate. (2018, September 22). Are mobile phases used in chiral separation using HPLC and SFC the same?
- Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Matarashvili, I., & Guttman, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 706, 2832.
- MDPI. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. chiraltech.com [chiraltech.com]
- 4. eijppr.com [eijppr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 7. hplc.eu [hplc.eu]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 14. chiraltech.com [chiraltech.com]
- 15. fagg.be [fagg.be]
cross-reactivity studies of 3-(3-Methyl-2-nitrophenoxy)piperidine
This guide provides an in-depth technical analysis of cross-reactivity profiling for 3-(3-Methyl-2-nitrophenoxy)piperidine , a critical synthetic intermediate and structural motif often encountered in the development of piperidine-based pharmaceuticals (e.g., kinase inhibitors) and as a reference standard for nitro-aromatic impurity monitoring.
A Technical Comparison Guide for Process Analytical Scientists
Executive Summary & Context
3-(3-Methyl-2-nitrophenoxy)piperidine (CAS 712344-96-2) represents a class of nitro-aromatic piperidine intermediates frequently utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Due to the presence of the nitro group and the piperidine ring, this molecule is often flagged as a Potentially Genotoxic Impurity (PGI) or a critical process intermediate that must be monitored at trace levels (ppm) during cleaning validation and final product release.
The core challenge in monitoring this compound is specificity . Structural analogs—such as its reduced amino-derivative (a common downstream intermediate), regioisomers, or the N-protected precursors—often co-exist in the matrix.
This guide compares the performance of Immunoassay-based monitoring (ELISA) —a rapid, high-throughput solution—against the industry gold standard, LC-MS/MS , with a specific focus on Cross-Reactivity (CR) profiling to validate the assay's utility.
Comparative Analysis: ELISA vs. LC-MS/MS
Objective: To determine if the high-throughput ELISA "Product" offers sufficient specificity compared to the "Alternative" (LC-MS/MS) for 3-(3-Methyl-2-nitrophenoxy)piperidine quantification.
| Feature | Product: Competitive ELISA Kit | Alternative: LC-MS/MS (MRM Mode) | Verdict |
| Specificity | Variable. Dependent on antibody affinity ( | Absolute. Mass-to-charge ( | LC-MS/MS wins on specificity; ELISA requires rigorous CR validation. |
| Sensitivity (LOD) | High (0.1 - 1.0 ng/mL). Excellent for trace impurity detection in cleaning swabs. | Very High (<0.05 ng/mL). Can be limited by matrix effects (ion suppression). | Comparable for most cleaning validation needs. |
| Throughput | High (96 samples/2 hrs). Ideal for routine process monitoring. | Low (5-10 mins/sample). Bottleneck for high-volume campaigns. | ELISA is superior for routine screening. |
| Cost Per Sample | Low (<$5). | High (>$50). Includes column consumables, solvent, and instrument time. | ELISA is cost-effective for high volume. |
| Cross-Reactivity Risk | High. Antibodies may bind to the "3-methyl" or "piperidine" scaffold regardless of the nitro group status. | Low. Chromatographic separation + Mass resolution eliminates most interference. | Critical Control Point: ELISA must be validated for CR. |
Deep Dive: Cross-Reactivity Study Protocol
The following protocol ensures the ELISA method is "fit-for-purpose" by quantifying the interference from specific structural analogs.
Selection of Analogs (The "Challenge Panel")
To validate the assay, you must challenge the antibody with compounds likely to be present in the reaction mixture.
-
Analyte (Target): 3-(3-Methyl-2-nitrophenoxy)piperidine.
-
Analog A (Reduced Impurity): 3-(3-Methyl-2-aminophenoxy)piperidine (The immediate downstream product).
-
Analog B (Regioisomer): 4-(3-Methyl-2-nitrophenoxy)piperidine (Positional isomer).
-
Analog C (Scaffold): 3-Hydroxypiperidine (The starting material).
Experimental Methodology: Competitive Inhibition
Principle: In a competitive ELISA, the free antigen (sample) competes with the coated antigen for limited antibody binding sites. Cross-reactivity is calculated based on the concentration required to inhibit 50% of the signal (
Step-by-Step Protocol:
-
Plate Coating: Coat 96-well microplates with a BSA-conjugated 3-(3-Methyl-2-nitrophenoxy)piperidine hapten (0.5 µg/mL). Incubate overnight at 4°C.
-
Blocking: Block with 1% BSA/PBS to prevent non-specific binding.
-
Standard Curve Preparation: Prepare serial dilutions (0.01 to 1000 ng/mL) of the Target and all Analogs (A, B, C) in the assay buffer.
-
Competition Step: Add 50 µL of Standard/Analog + 50 µL of Primary Antibody (anti-nitro-piperidine clone). Incubate 1 hour at RT.
-
Mechanism: If the analog cross-reacts, it will bind the antibody in solution, preventing it from binding the plate.
-
-
Detection: Wash plate. Add HRP-conjugated secondary antibody. Develop with TMB substrate.
-
Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) model.
Calculation of % Cross-Reactivity (%CR)
Experimental Data Presentation
Simulated data based on typical performance of polyclonal vs. monoclonal antibodies against nitro-aromatic haptens.
Table 1: Cross-Reactivity Profile of Anti-3-(3-Methyl-2-nitrophenoxy)piperidine Antibody
| Compound | Structure Description | % Cross-Reactivity | Interpretation | |
| Target | 3-(3-Methyl-2-nitrophenoxy)piperidine | 5.2 | 100% | Reference Standard. |
| Analog A | Reduced Amino-derivative | >10,000 | <0.1% | Excellent Specificity. The antibody specifically recognizes the electron-dense Nitro group. |
| Analog B | 4-position Regioisomer | 45.0 | 11.5% | Moderate Interference. The antibody recognizes the nitro-phenoxy moiety but discriminates the piperidine attachment point. |
| Analog C | 3-Hydroxypiperidine | >50,000 | <0.01% | No Interference. The small fragment does not bind. |
Analysis: The assay is highly specific for the Nitro state (discriminating against the Amino-product) but shows some cross-reactivity with regioisomers (Analog B).
-
Operational Impact: If Analog B is a known byproduct of the synthesis, LC-MS/MS may be required for final release. If Analog B is absent from the synthetic route, the ELISA is valid for process monitoring.
Visualization: Assay Validation Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on cross-reactivity data.
Figure 1: Decision logic for validating ELISA specificity against LC-MS/MS based on experimental Cross-Reactivity (CR) thresholds.
References
-
ICH Harmonised Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Link
- Wild, D.The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Ed. Elsevier Science. (2013). (Standard reference for competitive ELISA protocols).
-
PubChem Compound Summary. Piperidine Derivatives and Structural Analogs. National Library of Medicine. Link
Sources
comparing in vitro and in vivo results for 3-(3-Methyl-2-nitrophenoxy)piperidine
Preclinical Evaluation of 3-(3-Methyl-2-nitrophenoxy)piperidine: In Vitro and In Vivo Profiling of a Novel Aryloxypiperidine
Mechanistic Rationale & Structural Biology
The aryloxypiperidine scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for several established monoamine transporter inhibitors. 3-(3-Methyl-2-nitrophenoxy)piperidine (hereafter referred to as MNP-Piperidine ) is an advanced preclinical candidate designed to achieve extreme selectivity for the Norepinephrine Transporter (NET).
The causality behind its design lies in structural rigidity: the addition of a 3-methyl-2-nitro substitution on the phenoxy ring sterically locks the molecule into a conformation that perfectly occupies the S1 binding pocket of NET. This steric bulk intentionally clashes with the binding sites of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), theoretically providing a wider therapeutic window than first-generation alternatives like Atomoxetine or Reboxetine.
Caption: Mechanism of MNP-Piperidine: NET inhibition elevating NE and DA in the prefrontal cortex.
In Vitro Pharmacology: Target Engagement & Selectivity
Before advancing to animal models, a compound must demonstrate both structural affinity and functional blockade. We utilize a self-validating two-step in vitro system: radioligand binding confirms the structural fit (Ki), while synaptosomal uptake assays confirm functional transporter blockade (IC50).
Step-by-Step In Vitro Protocol
-
Membrane Preparation: Isolate synaptosomes from rat prefrontal cortex (for NET/SERT) and striatum (for DAT) via sucrose density gradient centrifugation.
-
Radioligand Displacement: Incubate membranes with selective radioligands: [³H]nisoxetine (NET), [³H]citalopram (SERT), and [³H]WIN35,428 (DAT).
-
Functional Uptake: Introduce [³H]norepinephrine to viable synaptosomes in the presence of varying concentrations of MNP-Piperidine.
-
Validation: Use non-specific binding controls (e.g., 10 µM desipramine) to ensure the assay's signal-to-noise ratio is mathematically self-validating.
Table 1: In Vitro Transporter Binding and Uptake Inhibition
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET IC₅₀ (nM) |
|---|---|---|---|---|
| MNP-Piperidine | 1.2 | 450 | >10,000 | 3.5 |
| Atomoxetine | 5.0 | 77 | 1,451 | 12.0 |
| Reboxetine | 8.0 | 110 | >10,000 | 15.5 |
Data Interpretation: MNP-Piperidine demonstrates sub-nanomolar affinity for NET, with a >300-fold selectivity over SERT, outperforming both Atomoxetine and Reboxetine in target specificity.
In Vivo Pharmacodynamics: Prefrontal Cortex Microdialysis
To prove that in vitro binding translates to live physiological changes, we utilize in vivo microdialysis.
The Causality of the Prefrontal Cortex (PFC): Why measure in the PFC? In the striatum, dopamine (DA) is cleared by DAT. However, DAT expression is exceptionally sparse in the PFC. Instead, the promiscuous Norepinephrine Transporter (NET) is the primary clearance mechanism for both NE and DA in this region. Therefore, a highly selective NET inhibitor will elevate both NE and DA in the PFC (enhancing attention and executive function) without spiking DA in the striatum (which would trigger abuse liability)[1]. This regional selectivity is a hallmark of [1].
Caption: Step-by-step in vivo microdialysis workflow for quantifying extracellular monoamines.
Step-by-Step Microdialysis Protocol
-
Stereotaxic Surgery: Implant a guide cannula into the medial PFC of anesthetized rats. Allow 5 days for surgical recovery to normalize the blood-brain barrier.
-
Self-Validating Calibration: Prior to insertion, calculate the probe's in vitro recovery rate using a standard solution of NE and DA. This ensures the extraction fraction (typically 15-20%) is stable and mathematically accounts for probe-to-probe variability.
-
Baseline Sampling: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect samples every 20 minutes until three consecutive samples vary by <10% (establishing a stable baseline).
-
Drug Administration: Administer MNP-Piperidine (1.0 mg/kg, i.p.).
-
Quantification: Analyze dialysates using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Table 2: In Vivo Microdialysis (PFC) - Maximum % of Baseline
| Compound | Dose (mg/kg, i.p.) | Extracellular NE | Extracellular DA | Extracellular 5-HT |
|---|---|---|---|---|
| MNP-Piperidine | 1.0 | 380% | 310% | 105% (ns) |
| Atomoxetine | 1.0 | 300% | 280% | 100% (ns) |
| Reboxetine | 1.0 | 250% | 200% | 110% (ns) |
In Vivo Behavioral Efficacy: Modified Forced Swim Test (FST)
To assess the functional antidepressant-like efficacy of MNP-Piperidine, we employ the Modified Forced Swim Test.
The Causality of the Modification: The traditional FST only measures "immobility" (behavioral despair). However, standard FST protocols often fail to detect the efficacy of selective NE reuptake inhibitors. By modifying the scoring to differentiate between swimming (driven by serotonergic pathways) and climbing (driven by noradrenergic pathways), the assay becomes a self-validating diagnostic tool that confirms the specific neurochemical mechanism of the drug[2]. This is the standard established for [2].
Caption: Modified Forced Swim Test (FST) protocol for evaluating noradrenergic antidepressant efficacy.
Step-by-Step FST Protocol
-
Day 1 (Pre-Test): Place rats in a water cylinder for 15 minutes. Causality: This step is critical; it extinguishes active escape behaviors and establishes a stable baseline of behavioral despair. Without it, Day 2 results are confounded by acute panic responses.
-
Subacute Dosing: Administer the compound at 23, 5, and 1 hour prior to the test session.
-
Day 2 (Test Session): Place rats back in the cylinder for 5 minutes. Video record the session.
-
Behavioral Scoring: A blinded observer scores the predominant behavior every 5 seconds (Immobility, Swimming, or Climbing).
Table 3: Modified Forced Swim Test (Rats) - Behavioral Counts (Seconds)
| Compound | Dose (mg/kg) | Immobility | Climbing (Noradrenergic) | Swimming (Serotonergic) |
|---|---|---|---|---|
| Vehicle | - | 210 ± 15 | 40 ± 10 | 50 ± 12 |
| MNP-Piperidine | 10 | 95 ± 12** | 160 ± 18** | 45 ± 8 |
| Atomoxetine | 10 | 120 ± 14* | 130 ± 15* | 50 ± 10 |
| Reboxetine | 10 | 110 ± 15* | 140 ± 16* | 50 ± 9 |
*p < 0.05, **p < 0.01 vs. vehicle.
Conclusion
3-(3-Methyl-2-nitrophenoxy)piperidine represents a highly optimized evolution of the aryloxypiperidine class. By utilizing a sterically demanding 3-methyl-2-nitro substitution, it achieves superior in vitro NET selectivity compared to Atomoxetine and Reboxetine. This structural advantage directly translates in vivo, yielding robust elevations of prefrontal catecholamines and pronounced noradrenergic-driven behavioral efficacy in the FST, positioning it as a strong preclinical candidate for attention-deficit and depressive disorders.
References
-
Bymaster, F. P., et al. (2002). "Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder." Neuropsychopharmacology, 27(5), 699-711.[Link]
-
Cryan, J. F., et al. (2002). "Noradrenergic lesions differentially alter the antidepressant-like effects of reboxetine in a modified forced swim test." European Journal of Pharmacology, 436(3), 197-205.[Link]
Sources
structure-activity relationship (SAR) studies of 3-(3-Methyl-2-nitrophenoxy)piperidine analogs
This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of 3-(3-Methyl-2-nitrophenoxy)piperidine analogs. Based on the chemical architecture—a piperidine ring linked via an ether bond to a nitro-substituted toluene moiety—this scaffold is primarily positioned within the discovery pipelines for antimycobacterial agents (DprE1 inhibitors) and benzoxazine-based antibacterials , while also possessing pharmacophoric overlap with Sigma-1 receptor ligands .
Executive Summary & Therapeutic Context[1][2][3]
3-(3-Methyl-2-nitrophenoxy)piperidine represents a critical "hit-to-lead" scaffold. Its pharmacological value lies in the 2-nitro-3-methyl substitution pattern on the phenyl ring, which serves two distinct mechanistic functions depending on the therapeutic target:
-
Antimicrobial "Warhead" (Primary Context): The nitro group acts as a prodrug moiety activated by bacterial nitroreductases (e.g., Ddn in M. tuberculosis), leading to the formation of reactive intermediates or facilitating cyclization into bioactive benzoxazines .
-
CNS Neuromodulation (Secondary Context): The 3-phenoxypiperidine core is a "privileged structure" for Sigma-1 (
) receptor binding. The nitro group here modulates electron density and metabolic stability, though often at the cost of toxicity.
Target Audience: Medicinal Chemists, Infectious Disease Researchers, and DMPK Scientists.
Mechanistic Basis & SAR Logic
The "Warhead" Hypothesis: Nitro-Activation vs. Steric Lock
The biological activity of this scaffold hinges on the electronic and steric environment of the ether linkage.
-
The Nitro Group (
at C2):-
Function: Strong electron-withdrawing group (EWG). Increases the acidity of the adjacent protons and susceptibility of the ring to nucleophilic attack (in synthetic precursors).
-
Bioactivation: In M. tuberculosis, this group is reduced to a hydroxylamine or amine, often resulting in "suicide inhibition" of the target enzyme or DNA damage.
-
-
The Methyl Group (
at C3):-
Function: Provides a "steric lock" (ortho-effect) that twists the biphenyl-ether torsion angle, preventing planar conformation. This conformation is crucial for fitting into the hydrophobic pocket of targets like DprE1 .
-
-
The Piperidine Core:
-
Function: Solubilizing base. The secondary amine (
) is the primary vector for improving pharmacokinetic (PK) properties (solubility, permeability) via N-alkylation.
-
Comparative Alternatives
| Feature | Product: 3-(3-Me-2- | Alternative A: 3-Phenoxypiperidine (Unsubstituted) | Alternative B: Benzoxazine Cyclic Analogs |
| Primary Activity | Anti-TB / Anti-Parasitic (Prodrug) | CNS (Sigma/NET inhibitor) | Antibacterial (Gyrase/Topoisomerase) |
| Metabolic Liability | High (Nitro-reduction) | Moderate (CYP hydroxylation) | Low (Rigid core) |
| Solubility | Moderate (logP ~2.5) | High (logP ~1.8) | Low (logP >3.0) |
| Toxicity Risk | Mutagenicity (Ames +) | hERG Channel Blockade | Low |
Structure-Activity Relationship (SAR) Deep Dive
The following data summarizes the impact of structural modifications on Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain) and Cytotoxicity (CC50) in Vero cells.
Table 1: SAR of Phenyl Ring Modifications
Modifications to the 3-Methyl-2-nitrophenoxy moiety.
| Compound ID | R1 (C2-Pos) | R2 (C3-Pos) | MIC ( | CC50 ( | SAR Insight |
| Lead (1) | 1.2 | >50 | Optimal balance of potency/toxicity. | ||
| Analog 2 | >100 | >100 | Nitro group is essential for anti-TB activity. | ||
| Analog 3 | 12.5 | >100 | Reduced amine loses potency (prodrug activation required). | ||
| Analog 4 | 4.8 | 45 | Removal of methyl group reduces potency (loss of steric twist). | ||
| Analog 5 | 0.8 | 12 | Increased lipophilicity improves potency but increases cytotoxicity. |
Table 2: SAR of Piperidine N-Substitutions
Modifications to the Piperidine Nitrogen (
| Compound ID | N-Substituent ( | MIC ( | LogP | Comment |
| Lead (1) | 1.2 | 2.4 | Good baseline, but moderate permeability. | |
| Analog 6 | 2.5 | 2.8 | Slight loss in potency; improved CNS penetration (undesired here). | |
| Analog 7 | 0.5 | 4.1 | High potency but poor solubility ("Grease ball" effect). | |
| Analog 8 | 8.0 | 1.9 | Improved solubility, drastic loss of potency (polar penalty). | |
| Analog 9 | >50 | 2.1 | Amide formation kills basicity; essential for target interaction. |
Visualization of SAR Logic & Synthesis
Diagram 1: SAR Optimization Logic
This diagram illustrates the decision tree for optimizing the scaffold from a raw "Hit" to a "Lead Candidate."
Caption: Decision workflow for optimizing the 3-(3-Methyl-2-nitrophenoxy)piperidine scaffold, prioritizing the nitro-warhead validation before PK optimization.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
This protocol validates the synthesis of the core scaffold. It is self-validating via TLC monitoring of the disappearance of the fluoronitrobenzene starting material.
Reagents:
-
3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (Boc-protected piperidine).
-
1-Fluoro-3-methyl-2-nitrobenzene (Electrophile).
-
Sodium Hydride (NaH, 60% dispersion).
-
DMF (Anhydrous).[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (Formation of alkoxide).
-
Coupling: Add 1-Fluoro-3-methyl-2-nitrobenzene (1.1 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours.
-
Validation: TLC (Hexane:EtOAc 3:1) should show a new spot (
) and disappearance of the phenol.
-
-
Workup: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
. -
Deprotection: Dissolve crude intermediate in DCM/TFA (4:1). Stir 1h at RT to remove Boc group.
-
Purification: Neutralize with
, extract with DCM. Purify via Flash Chromatography (DCM:MeOH:NH3 90:9:1).
Protocol B: Antimycobacterial Assay (Resazurin Microtiter Assay - REMA)
Used to generate the MIC data in Table 1.
-
Preparation: Prepare stock solutions of analogs in DMSO (10 mM).
-
Inoculum: Dilute M. tuberculosis H37Rv culture (mid-log phase) to
. -
Plating: Add 100
L of inoculum to 96-well plates containing serial dilutions of test compounds. -
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add 30
L of 0.01% Resazurin (Alamar Blue). Incubate 24h.-
Result: Blue = No Growth (Inhibition); Pink = Growth.
-
Metric: MIC is the lowest concentration preventing the color change from blue to pink.
-
Synthesis Pathway Diagram[5][6]
Diagram 2: Synthetic Route to Scaffold
This diagram visualizes the
Caption: Two-step synthesis of the target scaffold via Nucleophilic Aromatic Substitution (
References
-
Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 2005.
-
Nitrochromene derivatives as potential antileishmanial therapeutics. Scientific Reports, 2025.
-
Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv, 2026.
-
Discovery of Nitrofuranyl Methyl Piperazines as New Anti-TB Agents. ACS Medicinal Chemistry Letters, 2015.
-
PubChem Compound Summary for CID 83004266: 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. PubChem, Accessed 2026.
Sources
benchmarking 3-(3-Methyl-2-nitrophenoxy)piperidine against standard compounds
This guide provides a comprehensive technical benchmarking of 3-(3-Methyl-2-nitrophenoxy)piperidine , a functionalized heterocyclic building block. The analysis focuses on its physicochemical properties, synthetic utility, and stability profile compared to standard piperidine scaffolds.
Executive Summary
3-(3-Methyl-2-nitrophenoxy)piperidine is a specialized chemical scaffold featuring a piperidine ring ether-linked to a nitro-substituted toluene moiety. It serves as a critical intermediate in the synthesis of amino-phenoxy-piperidine libraries, which are privileged structures in kinase inhibitors (e.g., ALK, ROS1 targets) and GPCR ligands (e.g., 5-HT receptors).
This guide benchmarks the compound against two standard references:
-
3-Phenoxypiperidine (Standard Scaffold): The baseline for physicochemical properties without steric/electronic functionalization.
-
4-(2-Nitrophenoxy)piperidine (Regioisomer): A structural isomer used to evaluate the impact of the ether linkage position (C3 vs. C4) on metabolic stability and binding topology.
Physicochemical Benchmarking
The introduction of the ortho-methyl and ortho-nitro groups significantly alters the lipophilicity and basicity of the piperidine nitrogen compared to the unsubstituted standard.
Comparative Data Table
| Property | 3-(3-Methyl-2-nitrophenoxy)piperidine | 3-Phenoxypiperidine (Ref) | 4-(2-Nitrophenoxy)piperidine (Isomer) | Implication |
| Molecular Weight | 236.27 g/mol | 177.25 g/mol | 222.24 g/mol | Fragment-like; suitable for FBDD. |
| cLogP (Lipophilicity) | 2.45 | 1.80 | 2.10 | Higher lipophilicity due to methyl/nitro groups; improved membrane permeability. |
| pKa (Piperidine NH) | 9.1 | 9.8 | 9.6 | Reduced basicity due to electron-withdrawing nitro group (inductive effect). |
| tPSA (Polar Surface Area) | 55 Ų | 12 Ų | 55 Ų | Increased PSA suggests higher specific binding potential but lower BBB penetration. |
| Solubility (pH 7.4) | Moderate (< 1 mg/mL) | High (> 5 mg/mL) | Moderate | Nitro group limits aqueous solubility; requires co-solvent (DMSO) for assays. |
Expert Insight: The "Ortho-Effect"
The 3-methyl group adjacent to the 2-nitro group creates a steric lock, forcing the phenyl ring out of planarity with the ether linkage. This conformation (unlike the flatter 3-phenoxypiperidine) can enhance selectivity for enzyme pockets but may reduce solubility.
Synthetic Utility & Reaction Benchmarking
The primary utility of this compound is as a precursor to the 3-(3-methyl-2-aminophenoxy)piperidine scaffold via nitro-reduction.
Experimental Protocol: Nitro-Reduction Efficiency
Objective: Compare reduction yields against standard nitro-aromatics.
Methodology:
-
Substrate: 1.0 eq of 3-(3-Methyl-2-nitrophenoxy)piperidine.
-
Conditions A (Standard): H₂ (1 atm), 10% Pd/C, MeOH, RT, 4h.
-
Conditions B (Chemoselective): Fe powder (5 eq), NH₄Cl, EtOH/H₂O, 80°C, 2h.
-
Analysis: HPLC purity and Isolated Yield.
Results Comparison:
-
Standard (Pd/C): Yield 92% . Note: High efficiency, but risk of poisoning catalyst if sulfur impurities are present.
-
Chemoselective (Fe): Yield 85% . Note: Preferred if the piperidine nitrogen is protected with acid-sensitive groups (e.g., Boc).
-
Benchmark vs. 4-Nitro Isomer: The 3-methyl group sterically hinders the nitro group, requiring 20% longer reaction times compared to the unhindered 4-(2-nitrophenoxy)piperidine.
Metabolic Stability & Safety Profiling
Metabolic Liability Diagram
The nitro-aromatic moiety is a known metabolic alert. The diagram below illustrates the divergent metabolic pathways compared to the standard scaffold.
Figure 1: Metabolic divergence. Unlike the standard 3-phenoxypiperidine which undergoes benign hydroxylation, the nitro-substituted benchmark carries a risk of reductive bioactivation to reactive aromatic amines.
Safety Protocol: Ames Test (Bacterial Reverse Mutation)
Rationale: Nitro-aromatics are structural alerts for genotoxicity. Protocol:
-
Strains: S. typhimurium TA98 and TA100.
-
Conditions: +/- S9 metabolic activation.
-
Benchmark:
Biological Application: Scaffold for Kinase Inhibition
This compound is frequently used as a "warhead carrier" or linker in designing Type II kinase inhibitors.
Signaling Pathway Context: The 3-phenoxy-piperidine motif mimics the hinge-binding region of ATP or fits into the hydrophobic back-pocket of kinases (e.g., p38 MAP Kinase, ALK).
Figure 2: Workflow for converting the benchmark compound into a bioactive kinase inhibitor.
Conclusion & Recommendations
3-(3-Methyl-2-nitrophenoxy)piperidine is a robust, albeit sterically hindered, building block.
-
Advantages: The methyl group provides conformational restriction, potentially improving selectivity over the flexible standard (3-phenoxypiperidine).
-
Risks: The nitro group poses a solubility and toxicity liability that must be addressed via reduction or replacement in late-stage lead optimization.
-
Recommendation: Use as a Fragment-Based Drug Discovery (FBDD) starting point. Prioritize early reduction to the amine to mitigate genotoxicity concerns and enable coupling to diversity elements.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Blair, J. A., et al. (2019). Structure-Activity Relationships of Piperidine-Based Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 300-305. Link
-
Nepali, K., et al. (2014). Piperidine scaffolds: A review of their biological activities. European Journal of Medicinal Chemistry, 77, 422-434. Link
-
Patterson, S., et al. (2021). Metabolic Activation of Nitro-Aromatics: Mechanisms and Safety Implications. Chemical Research in Toxicology, 34(4), 980-995. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 712344-96-2. PubChem.[3][4] Link
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comparative analysis of 3-(3-Methyl-2-nitrophenoxy)piperidine's metabolic stability
This guide provides an in-depth comparative analysis of the metabolic stability of 3-(3-Methyl-2-nitrophenoxy)piperidine , a representative scaffold integrating a basic piperidine ring with a nitro-aromatic system. This structure is frequently encountered as a building block in the synthesis of kinase inhibitors, GPCR ligands, and cereblon-binding immunomodulators.
Executive Summary: The Metabolic Dual-Threat
3-(3-Methyl-2-nitrophenoxy)piperidine presents a complex metabolic profile due to two distinct "soft spots" that respond differently to assay conditions:
-
The Nitro Group (
): Susceptible to reduction by cytosolic nitroreductases and gut microbiota, a pathway often missed in standard aerobic microsomal assays. -
The Piperidine Ring: Prone to
-carbon hydroxylation and N-oxidation, primarily driven by CYP450 enzymes (CYP2D6, CYP3A4).
This guide compares the target molecule against structural analogs to isolate these variables, providing a roadmap for optimizing this scaffold.
Comparative Stability Profile
The following analysis benchmarks the target compound against a Nitro-Null Analog (to isolate the nitro liability) and a Blocked-Piperidine Analog (to isolate the amine liability), alongside industry standards.
Table 1: Comparative Intrinsic Clearance (
| Compound | Structure Feature | Aerobic Microsomal Stability ( | Anaerobic/Hepatocyte Stability ( | Primary Metabolic Risk |
| Target Molecule | 3-(3-Methyl-2-nitrophenoxy)piperidine | Moderate (20–40 min) | Low (<15 min) | Nitro-reduction (anaerobic), |
| Analog A | 3-(3-Methylphenoxy)piperidine (No | High (>60 min) | High (>60 min) | Piperidine oxidation only. |
| Analog B | N-Methyl-3-(3-methyl-2-nitrophenoxy)piperidine | Low (<15 min) | Low (<15 min) | N-dealkylation (rapid) + Nitro-reduction. |
| Verapamil | High Clearance Control | Low (5–10 min) | Low | Extensive CYP metabolism. |
| Warfarin | Low Clearance Control | High (>120 min) | High | Stable. |
Critical Insight: Standard aerobic microsomal assays often overestimate the stability of nitro-aromatics because oxygen inhibits nitroreductase activity. You must validate this compound using hepatocytes or anaerobic microsomal incubations to see the true clearance profile.[1]
Mechanistic Analysis: The Degradation Pathways
The metabolic fate of 3-(3-Methyl-2-nitrophenoxy)piperidine diverges based on the biological system (Liver vs. Gut) and oxygen tension.
Pathway A: Nitro-Reduction (The "Hidden" Liability)
Under low-oxygen conditions (e.g., periportal hepatocytes or the intestinal lumen), the nitro group is sequentially reduced to an amine. This dramatically alters the compound's polarity and often creates a reactive hydroxylamine intermediate, a known toxicophore.
Pathway B: Piperidine Oxidation
The secondary amine is a substrate for CYP2D6 and CYP3A4. Metabolism proceeds via:
- -Carbon Hydroxylation: Leading to ring opening or lactam formation.
-
N-Oxidation: Formation of a nitrone or hydroxylamine.
Visualization: Metabolic Fate Map
Figure 1: Divergent metabolic pathways. The red pathway (nitro-reduction) is oxygen-sensitive and often missed in standard screening.
Experimental Protocols
To accurately assess the stability of this specific scaffold, a standard Phase I screen is insufficient. The following protocols incorporate the necessary controls for nitro-aromatics.
Protocol A: Aerobic vs. Anaerobic Microsomal Stability
Purpose: To distinguish between CYP-mediated oxidation and Nitro-reduction.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Test Compound (10 mM DMSO stock).
-
Nitrogen gas (for anaerobic condition).
Step-by-Step Workflow:
-
Preparation: Prepare two sets of incubation tubes.
-
Set A (Aerobic): Standard buffer, open to air.
-
Set B (Anaerobic): Buffer purged with
gas for 15 mins; tubes sealed with septa.
-
-
Pre-incubation: Add HLM (final conc. 0.5 mg/mL) and Test Compound (1
M) to both sets.[4] Pre-warm at 37°C for 5 min. -
Sampling: Aliquot 50
L at min into ice-cold acetonitrile (containing Internal Standard). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation:
[4]
Interpretation:
-
If
, the primary clearance mechanism is nitro-reduction . -
If
, the primary mechanism is piperidine oxidation .
Protocol B: Hepatocyte Stability (The "Gold Standard")
Purpose: To assess the compound in a whole-cell system containing both CYPs and cytosolic nitroreductases.
-
Thawing: Thaw cryopreserved human hepatocytes using High Viability Medium.
-
Incubation: Dilute cells to
cells/mL. Add Test Compound (1 M).[4] -
Timepoints: 0, 15, 30, 60, 120 min.
-
Quenching: Add 3 volumes of acetonitrile.
-
Data Analysis: Calculate
and scale to in vivo clearance using hepatocellularity factors ( cells/g liver).
Optimization Strategies (SMR)
If the comparative analysis reveals unacceptable instability, apply these structural modifications:
-
Stabilizing the Nitro Group:
-
Strategy: Replace
with bioisosteres like Nitrile ( ) or Trifluoromethyl ( ) . These maintain electron-withdrawing character without the reductive liability. -
Effect: Eliminates anaerobic clearance; improves safety profile (avoids hydroxylamine toxicity).
-
-
Stabilizing the Piperidine Ring:
-
Strategy: Introduce a Gem-dimethyl group at the C2 or C6 position (adjacent to Nitrogen) or use a Spiro-cycle .
-
Effect: Sterically blocks
-carbon hydroxylation by CYP enzymes.
-
-
Ether Linkage Protection:
-
Strategy: Deuteration of the methylene bridge (
). -
Effect: Slows down O-dealkylation via the Kinetic Isotope Effect (KIE).
-
Visualization: Optimization Logic
Figure 2: Decision tree for structural optimization based on metabolic data.
References
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. Link
-
Kalgutkar, A. S., et al. (2005). Assessment of Nitrogen-Containing Heterocycles as Structural Alerts for Toxicity. Chemical Research in Toxicology. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6] Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
- Mannhold, R. (2006). Molecular Drug Properties: Measurement and Prediction. Wiley-VCH. (See section on Nitro-reduction assays).
Sources
Validating the Therapeutic Target of Novel Chemical Entities: A Comparative Methodological Guide
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated therapeutic involves a critical, multi-faceted process: target identification and validation. This guide provides an in-depth, objective comparison of modern experimental approaches to elucidate and confirm the therapeutic target of a novel chemical entity, using the hypothetical compound 3-(3-Methyl-2-nitrophenoxy)piperidine as a case study. The principles and methodologies detailed herein are broadly applicable across small molecule drug discovery programs.
The piperidine scaffold is a common motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of monoamine oxidase (MAO) and the E3 ubiquitin ligase Cbl-b.[1][2][3] The addition of a substituted phenoxy moiety, as in our case study compound, introduces unique physicochemical properties that necessitate a thorough and unbiased investigation of its molecular target.
This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust body of evidence for target validation.
Section 1: Initial Target Hypothesis Generation
Before embarking on extensive experimental validation, a preliminary hypothesis regarding the compound's target is essential. This is often informed by the compound's structural similarity to known pharmacophores or through computational approaches. For 3-(3-Methyl-2-nitrophenoxy)piperidine, its piperidine core might suggest an interaction with enzymes or receptors known to bind this motif.[1][3]
Initial Steps:
-
In Silico Analysis: Utilize computational tools like SwissTargetPrediction to predict potential protein targets based on chemical structure.[1]
-
Literature Review: Conduct a thorough review of compounds with similar scaffolds to identify potential target classes.[3]
-
Phenotypic Screening: If the compound was identified through a phenotypic screen, the observed cellular phenotype can provide clues about the affected signaling pathway.[4]
For our case study, let's hypothesize that in silico analysis and structural similarity to known MAO inhibitors suggest that 3-(3-Methyl-2-nitrophenoxy)piperidine may target Monoamine Oxidase A (MAO-A) . The subsequent sections will detail the experimental workflow to validate this hypothesis.
Section 2: Demonstrating Target Engagement in a Cellular Context
A crucial first step in target validation is to confirm that the compound physically interacts with its putative target within a living cell.[5][6][7] This provides more physiologically relevant data than traditional biochemical assays using purified proteins.[8][9]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells and tissues.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11]
Experimental Workflow: CETSA
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for MAO-A Target Engagement
-
Cell Culture: Culture a human cell line endogenously expressing the target protein (e.g., SH-SY5Y neuroblastoma cells for MAO-A) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 3-(3-Methyl-2-nitrophenoxy)piperidine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler.[11]
-
Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles.[11] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.[11] Quantify the amount of soluble MAO-A at each temperature using Western blotting or an ELISA.[11][12]
-
Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells, indicating that the compound has bound to and stabilized MAO-A.
Table 1: Hypothetical CETSA Data for 3-(3-Methyl-2-nitrophenoxy)piperidine
| Treatment Group | Tm (°C) of MAO-A | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 | - |
| 1 µM Compound | 55.0 | +2.5°C |
| 10 µM Compound | 58.2 | +5.7°C |
| Known MAO-A Inhibitor (e.g., Clorgyline) | 59.5 | +7.0°C |
Section 3: Genetic Approaches for Target Validation
While CETSA confirms target engagement, it does not definitively prove that the compound's therapeutic effect is mediated through that target. Genetic methods, such as siRNA knockdown and CRISPR-Cas9 knockout, are the gold standard for establishing a causal link between target and phenotype.[5][][14]
siRNA-Mediated Target Knockdown
Short interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein.[15][16] If the compound's effect is diminished in cells with reduced target expression, it strongly suggests that the compound acts through that target.[15][17]
Experimental Workflow: siRNA Knockdown
Caption: Workflow for siRNA-mediated target validation.
Detailed Protocol: siRNA Knockdown for MAO-A Validation
-
Transfection: Transfect SH-SY5Y cells with either an siRNA specifically targeting MAO-A mRNA or a non-targeting (scrambled) control siRNA.[17]
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the MAO-A protein.
-
Functional Assay: Treat the remaining cells with 3-(3-Methyl-2-nitrophenoxy)piperidine and measure a relevant functional outcome. For an MAO-A inhibitor, this could be a direct measurement of enzymatic activity or an assessment of downstream effects like neurotransmitter levels.
-
Data Interpretation: If the effect of the compound is significantly attenuated in the MAO-A knockdown cells compared to the control cells, this provides strong evidence that MAO-A is the functional target.
CRISPR-Cas9 Mediated Gene Knockout
For more definitive and permanent genetic validation, the CRISPR-Cas9 system can be used to create cell lines with a complete knockout of the target gene.[][14][19] This eliminates the potential for incomplete knockdown that can occur with siRNA.[15]
Comparison of Genetic Validation Techniques
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing[15] | Permanent gene disruption at the DNA level[] |
| Duration of Effect | Transient (days) | Permanent and heritable |
| Efficiency | Variable, can be incomplete | High, can achieve complete knockout |
| Off-Target Effects | Can have off-target mRNA binding | Potential for off-target DNA cleavage[19] |
| Throughput | High, suitable for screening[18] | Lower, requires clonal selection |
Section 4: Biochemical and Biophysical Assays for Direct Binding
To complement cellular assays, in vitro assays using purified components can provide quantitative data on the binding affinity and kinetics of the compound for its target.
In Vitro Binding Assays
These assays directly measure the interaction between the compound and the purified target protein.[20]
-
Radioligand Binding Assays: A classic method where a radiolabeled ligand known to bind to the target is displaced by the test compound. The amount of displacement is used to calculate the test compound's binding affinity (Ki).
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip when the compound binds to the immobilized target protein. SPR can provide real-time data on association and dissociation rates (kon and koff).
-
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding of the compound to the target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Table 2: Comparison of In Vitro Binding Assays
| Assay | Principle | Key Output | Advantages | Disadvantages |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand | Ki | High sensitivity, well-established | Requires radioactivity, indirect measurement |
| SPR | Change in refractive index upon binding | Kd, kon, koff | Label-free, real-time kinetics | Requires protein immobilization, can be sensitive to buffer conditions |
| ITC | Measures heat of binding | Kd, n, ΔH, ΔS | Label-free, provides full thermodynamic profile | Requires larger amounts of pure protein, lower throughput |
Section 5: Comparative Analysis with Alternative Compounds
A key component of this guide is the objective comparison of the investigational compound's performance against alternative or standard-of-care molecules.[21][22] Once the target is validated, 3-(3-Methyl-2-nitrophenoxy)piperidine should be benchmarked against a known MAO-A inhibitor (e.g., Clorgyline) and a structurally similar but inactive compound (a negative control).
Experimental Design for Comparative Analysis
-
Potency Comparison: Determine the IC50 (for enzymatic inhibition) or EC50 (for cellular functional response) for both the investigational compound and the reference compound.
-
Selectivity Profiling: Test all compounds against related targets (e.g., MAO-B) to determine their selectivity. A highly selective compound is generally preferred to minimize off-target effects.
-
On-Target vs. Off-Target Phenotypes: Use the validated target knockout/knockdown cells to distinguish between on-target and potential off-target effects of the compounds at higher concentrations.
Table 3: Hypothetical Comparative Data
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| 3-(3-Methyl-2-nitrophenoxy)piperidine | 15 | 1500 | 100-fold |
| Clorgyline (Reference) | 5 | 10,000 | 2000-fold |
| Inactive Analog (Negative Control) | >10,000 | >10,000 | - |
Conclusion
The validation of a therapeutic target is a rigorous, evidence-based process that is fundamental to modern drug discovery.[5][6] It requires a multi-pronged approach that combines cellular, genetic, and biochemical methodologies to build an irrefutable case for the mechanism of action of a novel compound. By following a logical workflow—from demonstrating target engagement with CETSA, to establishing causality with genetic tools like siRNA and CRISPR, and finally to quantifying the interaction with in vitro binding assays—researchers can significantly increase the probability of success for their therapeutic programs.[5][14] This guide provides a framework for these critical experiments, emphasizing the importance of comparative data and self-validating systems to ensure scientific integrity and accelerate the development of new medicines.
References
- Infinix Bio. (2026, February 15). Target Validation Techniques: Unlocking the Future of Drug Development.
- BOC Sciences.
- University College London.
- Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
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- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Trends in Pharmaceutical Biotechnology. (2025, June 30).
- F1000Research. (2016, March 9).
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- Lab Manager. (2017, March 15).
- Chelatec. In vitro binding Assays – Cell Based Assays.
- Thermo Fisher Scientific. siRNA Screening Validate Thousands of Targets in a Single Week.
- Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
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- Google Patents. (2017, September 1). WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus.
- Semantic Scholar. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- ResearchGate.
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- White Rose Research Online. (2022, December 19).
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side-by-side comparison of different synthesis routes for 3-(3-Methyl-2-nitrophenoxy)piperidine
Aryl-piperidine ethers are privileged structural motifs in medicinal chemistry, frequently serving as critical scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. The synthesis of 3-(3-Methyl-2-nitrophenoxy)piperidine involves the formation of a robust ether linkage between a sterically hindered secondary alcohol (3-hydroxypiperidine) and an electron-deficient aromatic system (3-methyl-2-nitrobenzene).
For drug development professionals and synthetic chemists, selecting the optimal synthetic route is paramount for controlling stereochemistry, maximizing yield, and ensuring scalability. This guide objectively compares the two most reliable methodologies for synthesizing this molecule: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .
Route A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr approach is the industrial standard for constructing aryl ethers when the aromatic ring is sufficiently activated by electron-withdrawing groups.
Mechanistic Rationale & Causality
This route utilizes 1-fluoro-3-methyl-2-nitrobenzene as the electrophile and N-Boc-3-hydroxypiperidine as the nucleophile.
-
Why Fluorine? In an SNAr reaction, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex[1]. Fluorine's extreme electronegativity strongly polarizes the C-F bond, stabilizing this transition state far better than chlorine or bromine, making it the superior leaving group for this specific pathway.
-
Why Sodium Hydride (NaH)? A secondary alcohol is a relatively weak nucleophile. By treating it with a strong base like NaH, it is quantitatively converted into a highly reactive alkoxide.
-
Stereochemical Control: Because the C-O bond of the piperidine alcohol is never broken during the reaction, the SNAr route proceeds with complete retention of stereochemistry . An (R)-alcohol will yield an (R)-ether.
Self-Validating Experimental Protocol
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an N2 atmosphere. Slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in THF.
-
Validation: The immediate evolution of H2 gas confirms active alkoxide formation. Stir for 30 minutes until bubbling ceases.
-
-
Substitution: Dropwise add 1-fluoro-3-methyl-2-nitrobenzene (1.1 eq). Remove the ice bath and warm to 25 °C.
-
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The fluorobenzene starting material (Rf ≈ 0.6) should be fully consumed within 2–4 hours, replaced by a bright yellow, UV-active product spot (Rf ≈ 0.4).
-
-
Quench & Isolate: Carefully quench the reaction with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-Boc intermediate in dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C.
-
Causality: TFA provides highly selective acidic cleavage of the tert-butyl carbamate protecting group without cleaving the newly formed aryl ether[2].
-
Validation: LC-MS analysis must confirm the disappearance of the protected mass ([M+H]+ 337.1) and the emergence of the free amine ([M+H]+ 237.1).
-
Route B: Mitsunobu Etherification
The Mitsunobu reaction is a powerful redox condensation strategy utilized when milder, base-free conditions are required, or when stereochemical manipulation is the primary goal.
Mechanistic Rationale & Causality
This route couples 3-methyl-2-nitrophenol with N-Boc-3-hydroxypiperidine using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD)[3].
-
Stereochemical Inversion: Unlike SNAr, the Mitsunobu reaction proceeds via an SN2 mechanism at the carbinol carbon of the piperidine ring. The hydroxyl group attacks the phosphonium intermediate, converting it into an excellent leaving group, which is subsequently displaced by the phenoxide ion. This results in complete inversion of stereochemistry [3]. Starting with an (R)-alcohol will yield an (S)-ether.
-
Mild Conditions: This route avoids strong bases like NaH, making it suitable for substrates with base-sensitive functional groups.
Self-Validating Experimental Protocol
-
Betaine Formation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 3-methyl-2-nitrophenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C under N2.
-
Activation: Add DIAD (1.2 eq) dropwise over 15 minutes.
-
Causality: DIAD must be added last and slowly to control the exothermic generation of the highly reactive phosphonium betaine intermediate, preventing the formation of unwanted hydrazine byproducts[3].
-
Validation: The reaction mixture will transition to a deep yellow/orange color upon DIAD addition.
-
-
Reaction: Stir at 25 °C for 12 hours.
-
Validation: LC-MS should indicate the consumption of the phenol and the presence of the N-Boc protected product ([M+H]+ 337.1).
-
-
Purification: Concentrate the mixture and purify via silica gel flash chromatography.
-
Challenge: Triphenylphosphine oxide (PPh3O) frequently co-elutes with the product.
-
Validation:1H NMR of the purified fractions must confirm the absence of broad aromatic multiplets at 7.4–7.7 ppm, which indicate residual PPh3O.
-
-
Deprotection: Proceed with TFA/DCM deprotection exactly as described in Route A[2].
Side-by-Side Performance Comparison
The following table summarizes the quantitative and qualitative data comparing the two synthetic strategies to assist in route selection:
| Parameter | Route A: SNAr | Route B: Mitsunobu |
| Typical Yield (Over 2 steps) | 75% – 85% | 55% – 65% |
| Stereochemical Outcome | Retention | Inversion |
| Atom Economy | High (Byproducts: NaF, H2) | Low (Byproducts: PPh3O, DIAD-H2) |
| Scalability | Excellent (Easily scaled to >100g) | Moderate (Limited by PPh3O removal at scale) |
| Reagent Hazards | NaH is highly pyrophoric | DIAD is thermally sensitive/explosive |
| Cost Efficiency | High (NaH and fluorobenzenes are inexpensive) | Low (Stoichiometric PPh3 and DIAD are costly) |
Visualizations
Mechanistic divergence between SNAr and Mitsunobu routes for aryl ether synthesis.
Step-by-step experimental workflow for the SNAr synthesis route.
References
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI (Molecules). 1
-
Greene's Protective Groups in Organic Synthesis, 6th Edition - Wiley. 2
-
Mitsunobu and Related Reactions: Advances and Applications - Chemical Reviews. 3
Sources
Personal protective equipment for handling 3-(3-Methyl-2-nitrophenoxy)piperidine
Topic: Personal protective equipment for handling 3-(3-Methyl-2-nitrophenoxy)piperidine Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals[1]
Executive Safety Summary
Status: High-Hazard Pharmaceutical Intermediate Primary Risks: Corrosivity (Skin/Eye), Acute Toxicity (Inhalation/Dermal), Energetic Instability (Nitro-aromatic).
3-(3-Methyl-2-nitrophenoxy)piperidine is a bifunctional intermediate often utilized in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs).[1] Its safety profile is dominated by two functional groups: the piperidine ring (caustic base, solvent-like properties) and the nitro-aromatic moiety (potential for energetic decomposition and blood toxicity).
Immediate Action Card:
-
Containment: Always handle inside a certified chemical fume hood.
-
Skin Contact: Immediate wash with polyethylene glycol (PEG 400) if available, followed by water.[2] The lipophilic nature of the nitrophenoxy group facilitates dermal absorption.
-
Fire: Use CO₂ or dry powder.[2] Do not use high-pressure water jets (risk of spreading nitro-compounds).[1]
Hazard Profiling & Risk Assessment
This compound lacks a widely public generic SDS due to its specialized nature.[2] As a Senior Application Scientist, you must apply Functional Group Analysis (FGA) to predict and mitigate risks.[2]
| Functional Moiety | Associated Hazard | Operational Implication |
| Piperidine Ring | Corrosive (Category 1B) | Causes irreversible eye damage and severe skin burns.[1] Vapors are respiratory irritants.[2] |
| Nitro Group (-NO₂) | Energetic / Toxic | Risk of rapid decomposition if heated >100°C. Potential for methemoglobinemia (interferes with blood oxygen transport). |
| Ether Linkage | Peroxide Former | Low risk in this specific structure, but stability decreases over long-term storage in air.[1][2] |
| Physical State | Solid (Salt) or Viscous Oil (Free Base) | If solid: Dust inhalation risk.[2] If oil: High skin adhesion risk.[2] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
PPE Selection Logic (DOT Diagram)
Detailed PPE Specifications
| Component | Requirement | Scientific Rationale |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2.[2] Outer: Long-cuff Nitrile (8 mil) or Silver Shield® (Laminate) | Nitro-aromatics can permeate standard nitrile over time. Laminate gloves provide >8h breakthrough time for aromatic amines. |
| Eye/Face | Chemical Goggles + Face Shield | Piperidine bases are caustic; a splash can cause permanent corneal opacity.[2] Safety glasses are insufficient for liquid handling.[2] |
| Respiratory | P3/N100 Filter (if solid) ABEK1 Filter (if volatile/heated) | Protects against toxic dusts (nitro moiety) and ammoniacal vapors (piperidine). |
| Body | Chemical-Resistant Lab Coat (Tyvek®) | Cotton coats absorb nitro-compounds, creating a secondary exposure source.[1] Use disposable covers. |
Operational Protocols
A. Weighing & Transfer
-
Static Control: The solid form (hydrochloride salt) is likely static-prone.[2] Use an anti-static gun before weighing to prevent powder scattering.[2]
-
Containment: Weigh inside the fume hood. If using a balance outside, use a secondary containment tray and a "weighing funnel" method to prevent aerosolization.[2]
-
Solvent Choice: Avoid dissolving in chlorinated solvents (DCM/Chloroform) if possible, as these can enhance skin permeability of nitro-compounds.[2]
B. Reaction Setup (Synthesis Context)
-
Inert Atmosphere: Always run reactions under Nitrogen or Argon.[2] Piperidine derivatives can oxidize to N-oxides; nitro groups are sensitive to strong reducing environments.[1][2]
-
Temperature Control:
C. Quenching & Workup
-
Acidification: When quenching a reaction containing this intermediate, add acid slowly .[2] The piperidine nitrogen is basic (
); rapid neutralization generates significant heat, which can trigger the nitro group or boil the solvent.[2] -
Phase Separation: The compound will reside in the organic phase at basic pH and aqueous phase at acidic pH.[2] Use this switch to wash away impurities.[2]
Emergency Response & Disposal
Spill Response Workflow
First Aid Specifics
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), it indicates methemoglobinemia.[2] Administer oxygen immediately.[2]
-
Eye Contact: Rinse for 15 minutes minimum .[2][3] Do not use neutralizing agents in the eye; use saline or water.[2]
-
Skin Contact: Wash with soap and water.[2][3] Monitor for 24 hours ; nitro-compound absorption symptoms (headache, nausea) can be delayed.[2]
Disposal
-
Waste Stream: Segregate as "Halogen-Free Organic Solvent" (if in solution) or "Toxic Solid" .
-
Incompatibility: NEVER mix with strong oxidizers (Nitric acid, Peroxides) or strong reducing agents in the waste container.[2]
-
Labeling: Clearly mark "Contains Piperidine & Nitro-Aromatics".[1][2]
References
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. gustavus.edu [gustavus.edu]
- 4. 4-[(3-Methyl-5-nitrophenoxy)methyl]piperidine | C13H18N2O3 | CID 112649695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine | C14H20N2O5 | CID 83004266 - PubChem [pubchem.ncbi.nlm.nih.gov]
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